L-Homopropargylglycine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Homopropargylglycine (HPG): An In-depth Technical Guide to Metabolic Labeling of Nascent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Homopropargylglycine (HPG)
This compound (HPG) is a non-canonical amino acid that serves as a powerful tool for the metabolic labeling of newly synthesized proteins.[1][2][3] As an analog of methionine, HPG contains a terminal alkyne group, a small and biologically inert functional group.[4] This unique chemical handle allows for the selective detection and isolation of nascent proteins through a bioorthogonal chemical reaction known as "click chemistry."[5] HPG is cell-permeable and is incorporated into proteins during active translation by the cell's own machinery, making it a valuable technique for studying protein synthesis dynamics in a wide range of biological systems, from cell cultures to whole organisms.[1] This guide provides a comprehensive overview of HPG, its mechanism of action, detailed experimental protocols, and its applications in various research fields.
Core Principles and Mechanism of Action
The utility of HPG in studying protein synthesis is based on a two-step process: metabolic incorporation and bioorthogonal detection.
2.1. Metabolic Incorporation of HPG
HPG is recognized by the endogenous methionyl-tRNA synthetase and is charged to the initiator and elongator tRNAMet molecules. During protein synthesis, HPG is then incorporated into the growing polypeptide chain at positions normally occupied by methionine. To enhance the incorporation efficiency of HPG, it is common practice to incubate cells in methionine-free medium prior to and during HPG exposure.[1][6] This depletion of the natural amino acid reduces competition and increases the likelihood of HPG incorporation.
2.2. Bioorthogonal Detection via Click Chemistry
The alkyne group on the incorporated HPG serves as a bioorthogonal handle for the covalent attachment of a reporter molecule. The most common detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[7][5] In this reaction, the alkyne group of HPG reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3] The reporter molecule can be a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification and subsequent proteomic analysis.[5][8]
Data Presentation: Quantitative Parameters for HPG Labeling
The efficiency and potential effects of HPG labeling can vary depending on the cell type, experimental conditions, and the specific research question. Below is a summary of key quantitative data gathered from various studies.
| Parameter | Organism/Cell Line | HPG Concentration | Incubation Time | Key Findings | Reference(s) |
| Optimal Concentration | Mammalian cell lines (general) | 50 µM | 30 min - 4 hours | 50 µM is a widely recommended starting concentration for efficient labeling without significant toxicity. | [6][9] |
| Primary mouse hepatocytes | 50 µM | 1 - 4 hours | Effective labeling achieved at 50 µM. | [4] | |
| E. coli | Not specified | Up to 26 hours | HPG showed 70-80% incorporation rates in both prototrophic and auxotrophic strains. | ||
| Comparison with AHA | Arabidopsis thaliana | 50 µM | 30 min exposure, 3 h incorporation | HPG was more efficiently incorporated into proteins than AHA. AHA was found to inhibit cell growth more significantly than HPG. | [10] |
| E. coli | Not specified | Up to 26 hours | HPG led to similar protein expression levels as AHA but with a much higher incorporation rate (~80% for HPG vs. ~50% for AHA). | [11] | |
| Mammalian cells (general) | Varies | Varies | AHA is reported to have an incorporation rate 400 times lower than methionine, while HPG's is 500 times lower. However, in some systems, AHA incorporates more efficiently. | [12] | |
| Toxicity/Cell Viability | Hepatic cells | Not specified | 1 - 3 days | Resazurin-based assays can be used to assess cytotoxicity of compounds like HPG. | |
| Mammalian cell lines (general) | 50 µM | Not specified | Generally considered non-toxic at standard working concentrations. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing HPG.
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Mammalian Cells (BONCAT/FUNCAT)
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (HPG) stock solution (e.g., 50 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide for imaging, Biotin Azide for enrichment)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.[6]
-
HPG Labeling: Add HPG stock solution to the methionine-free medium to a final concentration of 50 µM (or optimized concentration). Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.[2][4]
-
Cell Fixation: After labeling, remove the HPG-containing medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a single well of a 24-well plate includes:
-
Azide-reporter molecule (e.g., 1-10 µM)
-
Copper(II) sulfate (B86663) (e.g., 100 µM)
-
Reducing agent (e.g., Sodium Ascorbate, 500 µM)
-
Copper chelator (e.g., THPTA, 100 µM) in a buffer (e.g., PBS).
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Downstream Analysis:
-
For Imaging (FUNCAT): The cells can be counterstained (e.g., with DAPI for nuclei) and imaged using fluorescence microscopy.
-
For Proteomics (BONCAT): Proceed with cell lysis and affinity purification of biotin-labeled proteins using streptavidin-coated beads.
-
Protocol 2: In Vivo Metabolic Labeling of Nascent Proteins in Mice
Materials:
-
This compound (HPG)
-
Sterile PBS or other suitable vehicle
-
Syringes and needles for injection
Procedure:
-
HPG Solution Preparation: Dissolve HPG in sterile PBS to the desired concentration.
-
Administration: Administer HPG to the mice via intraperitoneal (IP) injection. A starting dose can be in the range of 0.1 mg/g of body weight per day.[13] The optimal dose and frequency of administration should be determined empirically.
-
Labeling Period: The labeling period can range from a few hours to several days, depending on the research question and the turnover rate of the proteins of interest.
-
Tissue Harvest: At the end of the labeling period, euthanize the mice and harvest the tissues of interest.
-
Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The protein lysates can then be used for click chemistry reactions followed by either western blotting, fluorescence imaging of tissue sections, or affinity purification for mass spectrometry-based proteomic analysis.
Mandatory Visualizations
Signaling Pathway: HPG Incorporation and Detection
Caption: Workflow of HPG metabolic labeling and subsequent detection.
Experimental Workflow: BONCAT for Proteomic Analysis
Caption: Experimental workflow for BONCAT followed by proteomic analysis.
Applications in Research and Drug Development
HPG-based metabolic labeling has been employed in a diverse array of research areas to investigate the dynamics of protein synthesis in response to various stimuli and in different disease models.
-
Neuroscience: HPG labeling has been used to study local protein synthesis in neurons, providing insights into synaptic plasticity, memory formation, and neurodegenerative diseases.[14][15]
-
Cancer Biology: Researchers utilize HPG to investigate how cancer cells alter their protein synthesis programs in response to drug treatments or changes in the tumor microenvironment.[16]
-
Virology: HPG labeling has been instrumental in studying the hijacking of the host cell's translational machinery by viruses.
-
Cellular Stress Responses: HPG can be used to monitor changes in protein synthesis during cellular stress, such as the unfolded protein response (UPR).[17][18]
-
Drug Discovery and Development: By monitoring changes in protein synthesis, HPG can be used to assess the mechanism of action and efficacy of novel therapeutic compounds.[7]
Conclusion
This compound has emerged as an indispensable tool for the study of nascent proteins. Its ease of use, high efficiency, and compatibility with a range of downstream applications make it a versatile method for researchers across various disciplines. The ability to selectively label and identify newly synthesized proteins provides a dynamic view of the proteome that is not achievable with traditional proteomic techniques. As our understanding of the critical role of protein synthesis in health and disease continues to grow, the applications of HPG are poised to expand even further, offering new avenues for discovery in basic research and drug development.
References
[1] Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC - NIH. (n.d.). [7] Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed. (2021, January 21). [4] Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - NIH. (2021, June 17). [2] L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines - Protocols.io. (2024, November 19). [5] BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments. (n.d.). [19] L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines v1. (n.d.). Tissue Specific Labeling in Proteomics - PMC - NIH. (2017, July 18). [20] BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes - ResearchGate. (2025, August 6). [8] BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed. (n.d.). [3] Protein synthesis monitoring - residue-selective - Jena Bioscience. (n.d.). HPG labeling for newly synthesized proteins (A) Chemical structure... | Download Scientific Diagram - ResearchGate. (n.d.). [10] Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv. (2025, May 23). [14] Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PubMed. (2024, September 20). [12] Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC - NIH. (n.d.). [6] HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy | Vector Labs. (n.d.). [13] Metabolic labeling with non-canonical amino acids. - ResearchGate. (n.d.). [21] Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC - PubMed Central. (n.d.). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines - Protocols.io. (2024, October 23). [9] HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy - AWS. (n.d.). [16] A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs. (2022, November 3). An improved resazurin-based cytotoxicity assay for hepatic cells. - Sigma-Aldrich. (n.d.). [15] HPG incorporation into neurons is dependent on translational activity.... - ResearchGate. (n.d.). [22] Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC - NIH. (2021, December 17). [17] Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC - PubMed Central. (n.d.). [11] (PDF) Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - ResearchGate. (2025, October 12). [23] Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC - NIH. (2024, June 9). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. (2022, November 11). [24] An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC. (2023, December 12). [25] A Biologist's Guide to Modern Techniques in Quantitative Proteomics - Thermo Fisher Scientific. (n.d.). [26] Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US. (n.d.). [27] A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC - NIH. (2015, November 1). [28] Overview of various comprehensive quantitative proteomics workflows. - ResearchGate. (n.d.). [29] A Biologist's Field Guide to Multiplexed Quantitative Proteomics | EPFL. (n.d.). [30] Unfolded Protein Response (UPR) - Reactome Pathway Database. (n.d.). [18] Unfolded Protein Response Signaling and Metabolic Diseases - PMC - PubMed Central. (n.d.). [31] Unfolded protein response signaling and metabolic diseases - PubMed - NIH. (2014, January 17). [32] Mechanisms, regulation and functions of the unfolded protein response - Buck Institute. (n.d.).
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. epfl.ch [epfl.ch]
- 30. Reactome | Unfolded Protein Response (UPR) [reactome.org]
- 31. Unfolded protein response signaling and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. buckinstitute.org [buckinstitute.org]
Introduction: Bioorthogonal Chemistry and Protein Labeling
An In-Depth Technical Guide to L-Homopropargylglycine (HPG) for Protein Labeling
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and applications of this compound (HPG) for the metabolic labeling of newly synthesized proteins. HPG offers a powerful, non-radioactive method to investigate protein dynamics in various biological contexts.
The study of the proteome is dynamic; understanding cellular responses to stimuli, disease progression, or drug action requires insight into which proteins are being actively synthesized. Traditional methods often rely on radioactive amino acids like ³⁵S-methionine, which pose safety and disposal challenges.
Bioorthogonal chemistry, a term for reactions that can occur in living systems without interfering with native biochemical processes, provides a robust alternative.[1] this compound (HPG) is a key tool in this field. It is a non-canonical amino acid analog of methionine that enables the specific tagging and subsequent detection of nascent proteins.[2][3] This technique is broadly known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or, when used for imaging, Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).[4]
Core Principle of HPG-Based Protein Labeling
The HPG labeling strategy is a two-step process that leverages the cell's natural translational machinery followed by a highly specific chemical reaction.
-
Metabolic Incorporation: HPG is a cell-permeable analog of methionine, differing only by the presence of a terminal alkyne group.[2][5] When added to cell culture medium, it is recognized by the cellular translation machinery and incorporated into newly synthesized proteins in place of methionine.[3] This effectively installs a unique chemical handle—the alkyne—into the proteome.
-
Bioorthogonal Detection (Click Chemistry): The alkyne group is inert within the cellular environment.[6] It can be specifically detected via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[4][7] HPG-labeled proteins are treated with a probe molecule containing an azide (B81097) group. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the probe to the newly synthesized proteins.[4][8] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and mass spectrometry, or another desired reporter molecule.[3]
Quantitative Data and Experimental Parameters
The efficiency and success of HPG labeling depend on several key parameters that should be optimized for each cell type and experimental goal.
Summary of Experimental Conditions
| Parameter | Typical Range / Condition | Notes | Source(s) |
| HPG Concentration | 25 µM - 100 µM | 50 µM is a common starting point for mammalian cells. Concentrations as low as 0.35 µM and as high as 1 mM have been reported in different systems. | [5][6][9][10] |
| HPG Incubation Time | 30 minutes - 4 hours | Shorter times are used for "pulse" labeling to capture acute changes. Longer times (up to 24h) can be used for cumulative labeling but may increase the risk of toxicity. | [5][7][11] |
| Methionine Depletion | 30 - 60 minutes | Pre-incubation in methionine-free medium enhances HPG incorporation by depleting the endogenous methionine pool. | [5][9][12] |
| Cell Type | Various | Successfully tested in numerous cell lines (HeLa, A549, U-2 OS, HEK293), primary cells (hepatocytes, neurons), and organisms (E. coli, zebrafish). | [1][8][9][10][13] |
| Click Reaction Time | 30 minutes | The click reaction itself is typically rapid and efficient. | [7][9] |
Comparison: this compound (HPG) vs. L-Azidohomoalanine (AHA)
HPG (alkyne) and AHA (azide) are the two most common methionine analogs for BONCAT. The choice between them can depend on the experimental system and downstream application.
| Feature | This compound (HPG) | L-Azidohomoalanine (AHA) | Notes | Source(s) |
| Reactive Group | Alkyne | Azide | Determines the complementary click-reagent (azide for HPG, alkyne for AHA). | [4] |
| Toxicity | Can be more toxic in some systems, particularly E. coli, where it significantly reduces growth at >0.35 µM. | Generally considered less toxic. E. coli shows growth at concentrations up to 9 mM. | Toxicity is highly context-dependent and should be empirically determined. | [10] |
| Incorporation Rate | Achieved 70-80% incorporation rates in E. coli. | Reached ~50% incorporation in the same E. coli system. | Higher incorporation can lead to stronger signal but may also increase potential for protein perturbation. | [11][14] |
Experimental Protocols
Below are generalized protocols for labeling newly synthesized proteins in mammalian cells for two common downstream applications: fluorescence microscopy and proteomic analysis.
Protocol for Fluorescence Microscopy
This protocol is adapted for adherent cells grown on coverslips.
1. Cell Plating:
-
Plate cells on sterile coverslips in a multi-well plate at the desired density.
-
Allow cells to adhere and recover overnight under optimal growth conditions.[5]
2. Methionine Depletion and HPG Labeling:
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the growth medium with pre-warmed, methionine-free medium.
-
Incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[9]
-
Replace the medium with methionine-free medium containing the desired final concentration of HPG (e.g., 50 µM).
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.[9]
3. Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash cells once with PBS.
-
Fix the cells by adding 3.7% - 4% formaldehyde (B43269) in PBS and incubating for 15 minutes at room temperature.[5][12]
-
Remove the fixative and wash twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[5][7]
4. Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, components are typically added in order: PBS, fluorescent azide probe, copper(II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Remove the permeabilization buffer and wash cells twice with 3% BSA in PBS.
-
Add the Click Reaction Cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.[7][9]
5. Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with a Click reaction rinse buffer or 3% BSA in PBS.
-
Wash once with PBS.
-
(Optional) Stain nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslip onto a microscope slide and proceed with fluorescence imaging.
Protocol for Proteomic Analysis (BONCAT)
This protocol is for enriching HPG-labeled proteins from cell lysate for mass spectrometry.
1. Cell Labeling and Lysis:
-
Follow steps 1 and 2 from the microscopy protocol, but perform in a standard culture dish.
-
After HPG incubation, wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing 1% SDS and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
2. Click Reaction with Biotin-Azide:
-
To the cell lysate, add the Click Reaction components: a biotin-azide probe, copper(II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature with rotation.
3. Protein Precipitation and Enrichment:
-
Precipitate the proteins using a methanol/chloroform protocol to remove excess reaction reagents.
-
Resuspend the protein pellet in a buffer suitable for affinity purification (e.g., containing 1.2% SDS).
-
Incubate the resuspended lysate with streptavidin-coated magnetic beads or resin for several hours or overnight at 4°C to capture the biotin-labeled proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
The enriched proteins can then be processed for mass spectrometry, typically involving in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.
Visualizing Workflows and Logical Relationships
General Experimental Workflow
The following diagram outlines the key decision points and steps in a typical HPG labeling experiment.
Logical Framework for Investigating Protein Dynamics
HPG labeling is a powerful tool to answer fundamental questions about how cellular conditions affect the synthesis of new proteins. This diagram illustrates the logical application of the technique.
References
- 1. brain.mpg.de [brain.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium | MDPI [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Mechanism of L-Homopropargylglycine Incorporation into Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid that serves as a powerful tool for the study of protein synthesis. As an analog of methionine, it is incorporated into nascent polypeptide chains during translation.[1][2][3][4][5][6] This incorporation introduces a bioorthogonal alkyne functional group, which can be selectively tagged with azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[2][5][7][8] This technique, known as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), allows for the visualization, identification, and quantification of newly synthesized proteins in a variety of biological systems.[1][7][8][9][10][11][12][13]
This technical guide provides an in-depth overview of the mechanism of HPG incorporation, experimental protocols for its application, and quantitative data to inform experimental design.
Core Mechanism of Incorporation
The incorporation of this compound into proteins is a multi-step process that leverages the cell's natural translational machinery:
-
Cellular Uptake: L-HPG, being cell-permeable, is readily taken up by cells from the culture medium.[3]
-
Aminoacylation: Inside the cell, the methionyl-tRNA synthetase (MetRS) recognizes L-HPG as a surrogate for methionine.[14] The MetRS then catalyzes the attachment of L-HPG to its cognate tRNAMet, forming HPG-tRNAMet.
-
Ribosomal Incorporation: The HPG-tRNAMet is subsequently delivered to the ribosome, where it participates in peptide bond formation in response to AUG codons in the mRNA sequence. This results in the incorporation of L-HPG into the growing polypeptide chain at positions normally occupied by methionine.[10][11][13]
-
Bioorthogonal Tagging: The alkyne handle on the incorporated HPG residues allows for covalent modification with azide-functionalized probes, such as fluorescent dyes or biotin, via click chemistry for downstream analysis.[2][5]
Figure 1. Metabolic pathway of L-HPG incorporation into proteins.
Quantitative Data on HPG Incorporation
The efficiency of HPG incorporation can be influenced by several factors, including its concentration, incubation time, and the specific cell type or organism. While generally considered effective, its incorporation rate and potential toxicity should be empirically determined for each experimental system.
| Parameter | Organism/Cell Type | Concentration | Incubation Time | Incorporation Rate/Observation | Reference |
| Growth Inhibition | Escherichia coli | >0.35 µM | - | Significant reduction in growth rate. | [15] |
| Growth Inhibition | Escherichia coli | 5.6-90 µM | - | No growth observed. | [15] |
| Optimal Labeling | Escherichia coli (minimal media) | 5 µM | 1-3 hours | 91% of active cells labeled. | [7] |
| Incorporation Rate | Escherichia coli (auxotrophic & prototrophic) | Not specified | 26 hours | 70-80% incorporation achieved. | [16] |
| Working Concentration | Primary mouse hepatocytes | 50 µM | Not specified | Effective for visualizing newly synthesized proteins. | [2] |
| Working Concentration | General mammalian cell culture | 50 µM | 30-60 minutes (Met depletion) | Recommended starting concentration. | [17][18] |
| Comparison with AHA | HEK293T cells | Not specified | Not specified | Less efficient incorporation than L-azidohomoalanine (AHA). | [19] |
| Comparison with AHA | Arabidopsis thaliana | Not specified | Not specified | HPG-based BONCAT provides a better sample of nascent proteins than AHA-based BONCAT. | [10] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol is a general guideline for labeling mammalian cells. Optimization of HPG concentration and incubation time is recommended for each cell type.
Materials:
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
This compound (HPG) stock solution (e.g., 50 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) at a desired density and allow them to adhere and recover overnight.[17]
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[17][18]
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM).[2][17][18] Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions.
-
Cell Harvesting/Fixation: After incubation, remove the labeling medium and proceed immediately to cell lysis for biochemical analysis or fix the cells for imaging applications.
Figure 2. Experimental workflow for metabolic labeling with L-HPG.
Click Chemistry Reaction for Visualization of HPG-labeled Proteins
This protocol describes the detection of HPG-labeled proteins in fixed cells using a fluorescent azide (B81097).
Materials:
-
Fixation buffer (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
3% BSA in PBS
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
PBS
Procedure:
-
Fixation: After HPG labeling, remove the medium and add fixation buffer. Incubate for 15 minutes at room temperature.[17][18]
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[17][18]
-
Permeabilization: Add permeabilization buffer and incubate for 20 minutes at room temperature.[17]
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells with 3% BSA in PBS, followed by a wash with PBS.[17]
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Mass Spectrometry Analysis of HPG-labeled Proteins
For proteomic analysis, HPG-labeled proteins can be enriched and identified using mass spectrometry.
General Workflow:
-
Cell Lysis: After HPG labeling, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry with Biotin-Azide: Perform a click reaction in the cell lysate using a biotin-azide conjugate.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotinylated (and thus HPG-containing) proteins.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.[20][21][22]
Figure 3. Workflow for mass spectrometry analysis of HPG-labeled proteins.
Considerations and Limitations
-
Toxicity: High concentrations of HPG can be toxic to some cells and may affect their growth and metabolism.[8][15] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental duration.
-
Incorporation Efficiency: The incorporation efficiency of HPG can be lower than that of its counterpart, L-azidohomoalanine (AHA), in some systems.[19] However, in other systems like Arabidopsis, HPG has been shown to be more effective.[10]
-
Methionine Content: The abundance of methionine in a protein will influence the level of HPG incorporation and the subsequent signal intensity.
-
Metabolic Perturbations: The introduction of a non-canonical amino acid may cause minor perturbations in cellular metabolism, although studies suggest these effects are not dramatic under optimal conditions.[8]
Conclusion
This compound is a versatile and powerful tool for studying protein synthesis. Its efficient incorporation into nascent proteins and the bioorthogonality of its alkyne handle provide a robust method for labeling and analyzing the dynamic proteome. By carefully considering the experimental parameters and potential limitations, researchers can successfully employ HPG-based BONCAT to gain valuable insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions.
References
- 1. quora.com [quora.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. biocompare.com [biocompare.com]
- 20. news-medical.net [news-medical.net]
- 21. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.rug.nl [pure.rug.nl]
An In-depth Technical Guide to Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)
Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and isolate newly synthesized proteins in living systems. This method provides a temporal window into the proteome, allowing researchers to study dynamic cellular processes such as cell cycle progression, response to stimuli, and the mechanisms of drug action.[1][2] The core principle of BONCAT involves the metabolic incorporation of a non-canonical amino acid (ncAA) containing a bioorthogonal functional group into newly synthesized proteins.[3][4] These bioorthogonal groups, such as azides or alkynes, are chemically inert within the biological system but can be selectively reacted with a corresponding probe for visualization or affinity purification.[5]
The most commonly used ncAAs are analogs of methionine, such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).[4][6] These are introduced to cells, often in methionine-free media, and are incorporated into nascent polypeptide chains by the endogenous translational machinery.[3][7] The incorporated azide (B81097) or alkyne handle can then be covalently labeled via "click chemistry," a set of highly efficient and specific reactions.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two common types of click chemistry reactions used in BONCAT.[6] This labeling enables the subsequent detection of newly synthesized proteins through fluorescent tags (a technique often referred to as Fluorescent Non-canonical Amino Acid Tagging or FUNCAT) or their enrichment for downstream analysis, such as mass spectrometry-based proteomics.[8] BONCAT offers a significant advantage over traditional methods like radioactive isotope labeling by avoiding the use of hazardous materials and being compatible with high-throughput proteomic analyses.[9][10]
Core Principles and Workflow
The BONCAT methodology can be broken down into three main stages: labeling, ligation, and analysis.
-
Labeling: Cells or organisms are incubated with a non-canonical amino acid, which is incorporated into newly synthesized proteins.
-
Ligation: The bioorthogonal handle on the incorporated ncAA is covalently attached to a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction.
-
Analysis: The labeled proteins are then visualized by microscopy, or enriched and identified by mass spectrometry.
Below is a generalized workflow for a BONCAT experiment.
Quantitative Data Presentation
BONCAT, especially when combined with other quantitative proteomic techniques like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC), provides robust quantitative data on protein synthesis.
| Parameter | pSILAC | BONCAT (Aha) | BONCAT (Aha30:1) |
| Proteins Quantified (4h pulse) | 589 | 1931 | 1529 |
| Proteins Quantified (30 min pulse) | 9 | 1484 | 416 |
| Table 1: Comparison of the number of newly synthesized proteins quantified in HeLa cells using pSILAC versus a combined BONCAT-pSILAC approach with either full L-azidohomoalanine (Aha) labeling or a 30:1 mixture of Aha and Methionine (Aha30:1). Data from Bagert, et al. (2014)[11][12] |
| Experimental Condition | Fold Enrichment of Newly Synthesized Proteins |
| 4-hour pulse | 80-83% |
| 30-minute pulse | 52-65% |
| Table 2: Enrichment of newly synthesized proteins as a percentage of the total protein identified by mass spectrometry after BONCAT. Data from Bagert, et al. (2014)[11] |
Experimental Protocols
Key Experiment 1: BONCAT in Mammalian Cells for Proteomic Analysis
This protocol is adapted from Dieterich et al. (2006) and Bagert et al. (2014).[2][11]
1. Metabolic Labeling:
- Culture mammalian cells (e.g., HeLa or HEK293) to ~80% confluency.
- Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
- Replace the standard medium with methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and L-azidohomoalanine (AHA) at a final concentration of 50 µM.
- Incubate cells for the desired pulse duration (e.g., 30 minutes to 24 hours).
2. Cell Lysis:
- Wash cells twice with cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
3. Click Chemistry (CuAAC):
- To 1 mg of protein lysate, add the following click chemistry reagents in order:
- Biotin-alkyne probe (e.g., DBCO-PEG4-Biotin) to a final concentration of 100 µM.
- Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
- Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.
- Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
4. Affinity Purification:
- Pre-wash streptavidin-coated magnetic beads with lysis buffer.
- Add the pre-washed beads to the click-labeled lysate and incubate for 2 hours at room temperature with gentle rotation.
- Wash the beads sequentially with lysis buffer, 1 M KCl, and water to remove non-specifically bound proteins.
5. On-bead Digestion and Mass Spectrometry:
- Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
- Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
- Digest the proteins with trypsin overnight at 37°C.
- Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
Key Experiment 2: BONCAT in Plant Tissue
This protocol is adapted from Glenn et al. (2017).[13][14]
1. Metabolic Labeling:
- Grow Arabidopsis seedlings on 0.5x Murashige and Skoog (MS) agar (B569324) plates.
- Flood the plates with a solution of 1 mM AHA in liquid 0.5x MS medium.
- Incubate the seedlings for the desired pulse time (e.g., 30 minutes to 3 hours).
2. Protein Extraction:
- Harvest the aerial tissues and freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Extract total proteins using a phenol-based extraction method.
3. Click Chemistry (SPAAC):
- Resuspend the protein pellet in a reaction buffer containing 1% SDS.
- Add a DBCO-functionalized affinity resin (e.g., DBCO-agarose beads).
- Incubate overnight at 4°C with gentle rotation.
4. Enrichment and Analysis:
- Wash the beads extensively to remove non-labeled proteins.
- Perform on-bead digestion with trypsin.
- Analyze the resulting peptides by LC-MS/MS.
Mandatory Visualizations
Signaling Pathway Analysis using BONCAT
BONCAT can be employed to study the dynamics of protein synthesis in response to the activation of specific signaling pathways. For instance, the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is known to regulate local protein synthesis in neurons.
Experimental Workflow for BONCAT-based Drug Discovery
BONCAT is a valuable tool in drug development for identifying the protein targets of a compound and understanding its mechanism of action.
References
- 1. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]
- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 7. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 10. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. BONCAT enables time-resolved analysis of protein synthesis in native plant tissue [authors.library.caltech.edu]
An In-depth Technical Guide to L-Homopropargylglycine (L-HPG): Core Properties and Applications in Nascent Proteome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that serves as a powerful tool for the investigation of cellular protein synthesis.[1][2] As an analog of methionine, L-HPG is recognized by the cell's translational machinery and incorporated into newly synthesized proteins.[3][4] Its key feature is a terminal alkyne group, which provides a bioorthogonal handle for subsequent chemical modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5][6] This enables the selective labeling, visualization, and enrichment of nascent proteomes, offering a non-radioactive, sensitive, and versatile alternative to traditional methods like [³⁵S]-methionine labeling.[1][7] This guide provides a comprehensive overview of the fundamental properties, structure, and core applications of L-HPG.
Core Properties and Structure
L-HPG is commercially available as a free base or a hydrochloride salt. The hydrochloride salt is often preferred for its improved solubility in aqueous solutions.
Chemical and Physical Properties
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-5-hexynoic acid | [1] |
| Synonyms | HPG, (S)-2-Aminohex-5-ynoic acid | [1][8] |
| CAS Number | 942518-19-6 (HCl salt), 98891-36-2 (free base) | [2][8][9] |
| Molecular Formula | C₆H₉NO₂ (free acid), C₆H₁₀ClNO₂ (HCl salt) | [9][10] |
| Molecular Weight | 127.14 g/mol (free acid), 163.60 g/mol (HCl salt) | [9][10] |
| Appearance | Off-white to grey or white crystalline solid | [10][11] |
| Purity | ≥95% | [3][11] |
| Solubility | Good solubility in water, DMSO, and DMF | [4][9][11] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [9][10] |
Chemical Structure
The structure of L-HPG is characterized by a propargyl group attached to the side chain, providing the terminal alkyne functionality essential for click chemistry.
Mechanism of Action and Application Workflow
The primary application of L-HPG is in the field of bioorthogonal non-canonical amino acid tagging (BONCAT).[12][13] This technique allows for the specific labeling and subsequent analysis of proteins that are actively being synthesized within a cell or organism.
Metabolic Labeling and Bioorthogonal Reaction
The workflow begins with the introduction of L-HPG to cultured cells or organisms. As a methionine analog, it is recognized by methionyl-tRNA synthetase and incorporated into nascent polypeptide chains during translation.[14] This results in a population of newly synthesized proteins that are tagged with an alkyne group. These alkyne-tagged proteins can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a CuAAC reaction.[6][15] This covalent linkage enables the visualization or affinity purification of the nascent proteome.
Figure 1: General workflow of L-HPG-based metabolic labeling and detection.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving L-HPG.
Cell Culture and L-HPG Incorporation
This protocol is a general guideline and should be optimized for specific cell types and experimental goals.
-
Cell Plating: Plate cells on an appropriate culture vessel (e.g., coverslips for imaging, multi-well plates for quantitative analysis) at a desired density and allow them to adhere and recover overnight.[16]
-
Methionine Depletion (Optional but Recommended): To enhance L-HPG incorporation, wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then incubate them in a methionine-free medium for 30-60 minutes at 37°C.[16] This step helps to deplete the intracellular pool of natural methionine.
-
L-HPG Labeling:
-
Prepare a working solution of L-HPG in the methionine-free medium. A final concentration of 50 µM is a common starting point, but the optimal concentration and incubation time should be determined empirically for each cell type.[5][16]
-
Remove the methionine-depletion medium and add the L-HPG-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to several hours) under their optimal growth conditions.[17]
-
-
Cell Harvest or Fixation: After the labeling period, proceed immediately to cell fixation for imaging or cell lysis for biochemical analysis.
Cell Fixation and Permeabilization for Imaging
This protocol is suitable for preparing cells for subsequent fluorescence microscopy.
-
Fixation:
-
Permeabilization:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to attach a fluorescent azide to the alkyne-tagged proteins in fixed cells.
-
Prepare the Click Reaction Cocktail: The following components should be added in the order listed. Prepare this solution fresh and use it within 15 minutes.[19] The volumes can be scaled as needed.
-
PBS
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) to a final concentration of 1-10 µM.
-
Copper(II) Sulfate (CuSO₄) to a final concentration of 100-200 µM.
-
A copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to a final concentration of 1-2 mM.
-
A reducing agent such as sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM. Add this last to initiate the reaction.
-
-
Perform the Click Reaction:
-
Remove the wash buffer from the permeabilized cells.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Wash the cells again with PBS.
-
-
Imaging: Mount the coverslips and visualize the labeled proteins using fluorescence microscopy.
Figure 2: Detailed experimental workflow for L-HPG labeling and imaging.
Applications in Drug Development and Research
The ability to specifically tag and analyze newly synthesized proteins has significant implications for various research areas:
-
Monitoring Protein Synthesis Dynamics: L-HPG allows for the quantitative assessment of global protein synthesis rates in response to various stimuli, including drug candidates, toxins, or environmental stressors.[7]
-
Identification of Drug Targets: By combining L-HPG labeling with mass spectrometry, researchers can identify proteins whose synthesis is specifically altered by a compound of interest.
-
Understanding Disease Mechanisms: This technique can be used to investigate how protein synthesis is dysregulated in diseases such as cancer, neurodegenerative disorders, and viral infections.
-
PROTAC Development: L-HPG can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[20][21]
Conclusion
This compound is a cornerstone of modern chemical biology, providing a robust and accessible method for studying the nascent proteome. Its ease of use, high sensitivity, and compatibility with a wide range of downstream applications make it an invaluable tool for researchers in basic science and drug development. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful implementation of L-HPG-based methodologies in the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L -高丙炔甘氨酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. confluore.com.cn [confluore.com.cn]
- 20. medchemexpress.com [medchemexpress.com]
- 21. This compound | TargetMol [targetmol.com]
L-Homopropargylglycine: A Technical Guide to a Powerful Tool in Proteome Research
For Immediate Release
A comprehensive technical guide detailing the discovery, development, and application of L-Homopropargylglycine (L-HPG) is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a core understanding of L-HPG as a bioorthogonal chemical reporter for labeling and studying newly synthesized proteins.
This compound (L-HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. As an analog of methionine, it is readily incorporated into nascent polypeptide chains by the cellular translational machinery. The key feature of L-HPG is its terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions. This allows for the selective tagging of newly synthesized proteins with fluorescent dyes or affinity tags, enabling their visualization, identification, and quantification without the need for radioactive isotopes.
Discovery and Synthesis
The development of L-HPG is rooted in the pioneering work on bioorthogonal chemistry, a field that focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes. While the concept of using amino acid analogs to probe protein synthesis has been explored for decades, the specific application of L-HPG as a robust tool for this purpose has gained significant traction in recent years.
The synthesis of this compound can be achieved through various methods, with the Strecker synthesis being a notable approach. This method allows for the preparation of both racemic and enantiomerically enriched HPG, providing researchers with the biologically active L-enantiomer.
Core Principles of L-HPG Labeling
The utility of L-HPG lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Incorporation: Cells or organisms are cultured in a methionine-deficient medium supplemented with L-HPG. During active protein synthesis, the cellular machinery recognizes L-HPG as a methionine surrogate and incorporates it into newly synthesized proteins.[1][2][3]
-
Bioorthogonal "Click" Reaction: The alkyne handle on the incorporated L-HPG allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is used to attach a variety of reporter molecules, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis.
Quantitative Data on L-HPG Incorporation
The efficiency of L-HPG incorporation and its impact on cellular processes are critical considerations for experimental design. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Organism/Cell Line | Value/Observation | Reference |
| Incorporation Efficiency | E. coli | 70-80% incorporation rate achieved in both auxotrophic and prototrophic strains. | [4] |
| Effect on Growth (E. coli) | E. coli BL-21 | Strong effect on cell metabolism; culture did not exceed an OD600 of ~0.1. | [5] |
| Comparison with AHA | E. coli | L-HPG showed higher incorporation rates compared to L-Azidohomoalanine (AHA) in some contexts. | [4] |
| Optimal Concentration | Various | Typically in the micromolar range, but requires optimization for each cell type and experimental goal. | General knowledge |
| Toxicity | Various | Generally considered non-toxic at working concentrations, but high concentrations can impact cell growth and metabolism. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of L-HPG-based experiments. Below are summaries of key experimental protocols.
Synthesis of this compound (Strecker Synthesis)
A detailed protocol for the synthesis of racemic homopropargylglycine has been described, involving an improved classic Strecker synthesis that results in a 61% overall yield. Asymmetric Strecker reactions have also been developed to produce enantiomerically enriched L-HPG.
General Protocol for Metabolic Labeling of Nascent Proteins with L-HPG
-
Cell Culture: Plate cells at the desired density and allow them to adhere.
-
Methionine Depletion: Replace the growth medium with a methionine-free medium and incubate for a defined period (e.g., 30-60 minutes) to deplete intracellular methionine reserves.
-
L-HPG Incubation: Add L-HPG to the methionine-free medium at a pre-determined optimal concentration (typically in the µM range). The incubation time will vary depending on the experimental goals.
-
Cell Lysis or Fixation: After incubation, cells can be lysed for biochemical analysis or fixed for imaging.
-
Click Chemistry Reaction: Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding the azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin), a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Analysis: Proceed with downstream applications such as fluorescence microscopy, flow cytometry, or proteomic analysis by mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using L-HPG.
Caption: General experimental workflow for L-HPG-based protein labeling.
Caption: Investigating a signaling pathway's effect on protein synthesis using L-HPG.
Conclusion
This compound has emerged as a powerful and versatile tool for the study of newly synthesized proteins. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity via click chemistry has provided researchers with unprecedented opportunities to investigate the dynamics of the proteome in a wide range of biological contexts. This technical guide provides a foundational understanding of L-HPG, from its chemical synthesis to its practical application in the laboratory, empowering researchers to leverage this technology for their own scientific discoveries.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Alkyne Group: A Linchpin in Homopropargylglycine (HPG) for Probing Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) has emerged as a powerful tool in chemical biology and proteomics for the metabolic labeling of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains. The key to HPG's utility lies in its terminal alkyne group, a small, bio-orthogonal chemical handle that enables the selective detection and enrichment of newly synthesized proteins through a highly efficient and specific reaction known as "click chemistry." This guide provides a comprehensive overview of the role of the alkyne group in HPG, detailing its application in various experimental workflows, presenting quantitative data for experimental design, and offering detailed protocols for its use.
The Alkyne Group: A Bio-orthogonal Chemical Handle
The terminal alkyne group (a carbon-carbon triple bond) is the cornerstone of HPG's functionality. Its small size and relative inertness within the biological milieu make it a "bio-orthogonal" functional group, meaning it does not interfere with native cellular processes. This alkyne moiety serves as a reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction forms a stable triazole linkage with an azide-functionalized reporter molecule, enabling the visualization and/or purification of HPG-containing proteins.[1][2]
Data Presentation: Quantitative Parameters for HPG Labeling
Effective use of HPG requires careful consideration of experimental parameters. The following tables summarize key quantitative data gathered from various studies to aid in experimental design.
Table 1: Comparison of HPG and Azidohomoalanine (AHA)
| Parameter | HPG (this compound) | AHA (L-Azidohomoalanine) | Reference(s) |
| Functional Group | Alkyne | Azide | [3] |
| Incorporation Efficiency | Generally considered more efficient and less disruptive to methionine metabolism in some plant systems.[4][5] In E. coli, 70-80% incorporation rates have been achieved.[6] | Can induce methionine metabolism, potentially limiting its incorporation.[5] Incorporation rates of ~50% have been reported in E. coli.[6] | [4][5][6] |
| Toxicity | Generally considered less toxic than AHA in some contexts.[4][7] | Can exhibit higher toxicity and growth inhibition at certain concentrations compared to HPG.[4][7] | [4][7] |
| Click Reaction Partner | Azide-functionalized probes | Alkyne-functionalized probes | [1] |
Table 2: Recommended Labeling Conditions for HPG in Mammalian Cell Culture
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| HPG Concentration | 25-100 µM | 50 µM is a commonly used starting concentration. Optimal concentration should be determined empirically for each cell type. | [8] |
| Incubation Time | 30 minutes to 24 hours | Shorter times are used for pulse-labeling to capture a snapshot of protein synthesis, while longer times can be used for steady-state labeling. | [9][10] |
| Methionine Depletion | 30-60 minutes | Pre-incubation in methionine-free medium is recommended to enhance HPG incorporation by reducing competition from endogenous methionine. | [8] |
| Cell Viability | High | HPG labeling generally has minimal adverse effects on cell viability at recommended concentrations.[11] | [11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG in Cultured Cells
This protocol describes a general procedure for labeling newly synthesized proteins in mammalian cells with HPG for subsequent detection.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components (see Protocol 2)
Procedure:
-
Cell Seeding: Plate cells at a desired density in complete culture medium and allow them to adhere and grow overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO2 to deplete intracellular methionine pools.[8]
-
HPG Labeling: Add HPG to the methionine-free medium to the desired final concentration (e.g., 50 µM). The optimal concentration and labeling time should be determined empirically for the specific cell type and experimental goals.[8] Incubate the cells for the desired duration (e.g., 1-4 hours for pulse-labeling) at 37°C and 5% CO2.
-
Cell Fixation: After labeling, remove the HPG-containing medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Remove the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Click Reaction: Proceed with the click chemistry reaction to conjugate a reporter molecule to the incorporated HPG (see Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection of HPG-Labeled Proteins
This protocol outlines the click chemistry reaction to attach an azide-functionalized reporter (e.g., a fluorophore or biotin) to HPG-labeled proteins in fixed and permeabilized cells.
Materials:
-
HPG-labeled, fixed, and permeabilized cells
-
Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide, Biotin (B1667282) Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS or Tris-buffered saline)
Click Reaction Cocktail (prepare fresh):
-
Reaction Buffer
-
Azide-functionalized reporter (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Reducing agent (e.g., 1 mM Sodium Ascorbate)
-
Copper chelating ligand (e.g., 100 µM THPTA)
Procedure:
-
Prepare Click Reaction Cocktail: Add the components in the order listed above. The final concentrations may need to be optimized.
-
Incubation: Remove the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Downstream Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy or Western blotting (if a biotin tag was used).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The alkyne group of HPG is central to a variety of experimental workflows designed to investigate protein synthesis, turnover, and post-translational modifications. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
L-Homopropargylglycine (HPG) Labeling: A Detailed Protocol for Monitoring Protein Synthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for the non-radioactive labeling and subsequent detection of newly synthesized proteins in living cells. As an analog of the amino acid methionine, HPG is incorporated into nascent polypeptide chains during translation.[1][2] The alkyne group present in HPG allows for a highly specific and efficient covalent reaction with an azide-containing fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][][5] This technique, also known as fluorescent noncanonical amino acid tagging (FUNCAT), provides a robust method for visualizing, quantifying, and profiling protein synthesis in various cellular contexts.[6][7]
This document provides detailed application notes and protocols for performing HPG labeling in mammalian cells, intended for applications such as fluorescence microscopy and flow cytometry.[8][9]
Principle of HPG Labeling
The HPG labeling and detection process involves two main steps:
-
Metabolic Labeling: Mammalian cells are cultured in a methionine-free medium and then incubated with HPG. During active protein synthesis, the cellular translational machinery incorporates HPG into newly synthesized proteins in place of methionine.[1][2]
-
Click Chemistry Detection: After labeling, cells are fixed and permeabilized. The alkyne-containing proteins are then detected by a "click" reaction with a fluorescently-tagged azide (B81097), which catalyzes the formation of a stable triazole linkage.[3][6] This allows for the specific visualization of nascent proteins.
Data Presentation: Quantitative Parameters for HPG Labeling
Successful HPG labeling depends on optimizing several experimental parameters. The following tables summarize key quantitative data gathered from various protocols and studies. It is crucial to note that optimal conditions can vary significantly between different cell types and experimental setups.[2][8]
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound (HPG) | 50 mM in DMSO or water | 25-100 µM | A starting concentration of 50 µM is commonly recommended.[2][8] Optimization is crucial for each cell line. |
| Cycloheximide (Inhibitor Control) | 50 mg/mL | 50 µg/mL | Used as a negative control to inhibit cytosolic protein synthesis.[10] |
| Chloramphenicol (Inhibitor Control) | 50 mg/mL | 50 µg/mL | Used as a negative control to inhibit mitochondrial protein synthesis.[10] |
| Fluorescent Azide Probe | 1-10 mM in DMSO | 2-20 µM | The optimal concentration depends on the specific probe and detection method. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 100 mM in water | 1-2 mM | A key component of the CuAAC reaction catalyst.[11] |
| Reducing Agent (e.g., Sodium Ascorbate) | Freshly prepared 100-500 mM in water | 10-50 mM | Reduces Cu(II) to the catalytic Cu(I) state.[12] |
Table 2: Recommended Incubation Times
| Step | Incubation Time | Temperature | Notes |
| Methionine Depletion | 30-60 minutes | 37°C | This step enhances the incorporation of HPG.[8] |
| HPG Labeling | 5 minutes - 4 hours | 37°C | Shorter times (5-30 min) can capture rapid changes in protein synthesis.[7] Longer times (1-4 hours) increase signal intensity.[13] |
| Fixation (e.g., 4% PFA) | 15-20 minutes | Room Temperature | |
| Permeabilization (e.g., 0.5% Triton X-100) | 10-20 minutes | Room Temperature | |
| Click Reaction | 30 minutes | Room Temperature | Protect from light.[12] |
Experimental Protocols
Protocol 1: HPG Labeling for Fluorescence Microscopy
This protocol provides a general guideline for labeling newly synthesized proteins in adherent mammalian cells grown on coverslips.
Materials:
-
Adherent mammalian cells cultured on sterile coverslips
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium[1]
-
This compound (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[8]
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click reaction cocktail components:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips at the desired density and allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.[8]
-
Methionine Depletion: Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[8]
-
HPG Labeling: Add HPG to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM). Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.[2][8]
-
Fixation: Remove the HPG-containing medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[8]
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[8]
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, add the components in the following order: PBS, fluorescent azide, CuSO₄, and finally the reducing agent.
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Washing: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., Hoechst 33342) for 10-15 minutes at room temperature, protected from light.[8]
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Protocol 2: HPG Labeling for Flow Cytometry
This protocol is adapted for labeling cells in suspension for analysis by flow cytometry.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., Saponin-based buffer)
-
Click reaction cocktail components (as in Protocol 1)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, count and aliquot the desired number of cells per tube.
-
For adherent cells, detach the cells using a gentle method (e.g., trypsinization), wash with complete medium, and then count and aliquot.
-
-
Methionine Depletion and HPG Labeling:
-
Pellet the cells by centrifugation and wash once with warm PBS.
-
Resuspend the cells in pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C.
-
Add HPG to the desired final concentration and incubate for the desired time at 37°C.
-
-
Fixation and Permeabilization:
-
Pellet the cells and wash twice with PBS.
-
Resuspend the cells in the fixative solution and incubate for 15 minutes at room temperature.
-
Pellet the cells, remove the fixative, and wash with PBS.
-
Resuspend the cells in the permeabilization buffer and incubate for 15 minutes.
-
-
Click Reaction:
-
Pellet the permeabilized cells and resuspend them in the freshly prepared click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution imaging reveals compartmentalization of mitochondrial protein synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Probing Proteomes: A Detailed Protocol for Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) using L-Homopropargylglycine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying and isolating newly synthesized proteins within a complex biological system.[1] This method relies on the metabolic incorporation of a non-canonical amino acid, an analog of a natural amino acid, into nascent polypeptide chains.[2][3] L-Homopropargylglycine (HPG) is a widely used analog of methionine, containing an alkyne functional group.[1][4] This bio-orthogonal handle allows for a highly specific "click chemistry" reaction with an azide-containing reporter molecule, enabling the visualization or enrichment of newly synthesized proteins.[2][3] This application note provides a detailed protocol for performing BONCAT experiments using this compound.
Principle of BONCAT using this compound
The BONCAT methodology using HPG involves two main steps:
-
Metabolic Labeling: Cells or organisms are incubated with HPG, which is recognized by the cellular translational machinery as a methionine surrogate and incorporated into newly synthesized proteins.[2][3]
-
Click Chemistry Reaction: The alkyne group of the incorporated HPG is then covalently ligated to an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This specific and efficient reaction allows for the detection or affinity purification of the labeled proteins.
Caption: Principle of BONCAT using this compound (HPG).
Experimental Protocols
This section provides a detailed methodology for performing BONCAT experiments with HPG, from cell labeling to protein detection.
I. Preparation of Reagents
Proper preparation and storage of reagents are crucial for successful BONCAT experiments.
This compound (HPG) Stock Solution:
-
Dissolve HPG in sterile, pH-adjusted (pH 7.0) nano-pure water or DMSO to create a stock solution, typically in the range of 1-100 mM.[5]
-
Filter-sterilize the aqueous solution using a 0.2 μm filter.[5]
-
Store the stock solution in the dark at 4°C.[5]
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM solution in deionized water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Tris(hydroxypropyltriazolylmethyl)amine (THPTA) Stock Solution: Prepare a 50 mM solution in deionized water. TCEP is a reducing agent to keep copper in the Cu(I) state, while THPTA is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.
-
Azide-Reporter Stock Solution: Prepare a 1-10 mM solution of the desired azide-functionalized reporter (e.g., fluorescent dye azide, biotin (B1667282) azide) in DMSO. Store protected from light.
II. Metabolic Labeling of Cells with HPG
The optimal concentration of HPG and incubation time can vary depending on the cell type and experimental goals. It is recommended to perform a titration experiment to determine the optimal conditions.
-
Cell Culture: Culture cells to the desired confluency using standard cell culture techniques. For suspension cells, ensure they are in the logarithmic growth phase.
-
Methionine Depletion (Optional but Recommended): To enhance HPG incorporation, replace the regular culture medium with a methionine-free medium.[6] Incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[7]
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (see Table 1 for examples).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under their optimal growth conditions.[8] The incubation time should be optimized to label a sufficient amount of newly synthesized proteins without causing significant toxicity.[9]
-
Cell Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS and then lyse or fix. For suspension cells, pellet by centrifugation, wash with PBS, and then proceed with lysis or fixation.
III. Cell Lysis for Downstream Analysis
For applications such as protein enrichment and mass spectrometry, cells need to be lysed to extract the labeled proteins.
-
Lysis Buffer: Use a lysis buffer compatible with your downstream application (e.g., RIPA buffer for immunoprecipitation, urea-based buffer for mass spectrometry). Supplement the lysis buffer with protease and phosphatase inhibitors.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
IV. Click Chemistry Reaction
This protocol describes the in vitro click chemistry reaction on cell lysates. For in situ labeling of fixed cells, the protocol needs to be adapted.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. The final concentrations of the reagents should be optimized, but a typical starting point is:
-
Protein lysate: 10-50 µg
-
Azide-reporter: 10-100 µM
-
TCEP or THPTA: 1 mM
-
CuSO₄: 100-200 µM
-
Adjust the final volume with PBS or lysis buffer.
-
-
Reaction Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.[5]
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 1 hour. Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet.
-
Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting).
Quantitative Data Summary
The following table summarizes typical HPG concentrations and incubation times used in various studies. Note that these are starting points and should be optimized for your specific experimental system.
| Organism/Cell Type | HPG Concentration | Incubation Time | Reference |
| Escherichia coli | 0.35 - 90 µM | Variable | [9] |
| Escherichia coli | 5 µM | 1 - 3 hours | [10] |
| Human Gut Microbiota | 1 - 5 mM | 1 - 5 hours | [11] |
| Arabidopsis thaliana seedlings | 10 - 250 µM | 30 min exposure, 3 h incorporation | [8][12] |
| Mammalian Cells (e.g., HEK293) | 50 µM | Variable | [7] |
| Planktonic Marine Bacteria | Variable | 1 - 4 hours | [13] |
Experimental Workflow Diagram
Caption: General workflow for a BONCAT experiment using HPG.
Troubleshooting
Potential issues and solutions for BONCAT experiments are outlined below:
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient HPG incorporation | Optimize HPG concentration and incubation time. Perform methionine depletion step. |
| Inefficient click chemistry reaction | Check the quality and concentration of all click chemistry reagents. Ensure the reducing agent is fresh. Optimize reaction time and temperature. | |
| Low abundance of newly synthesized proteins | Increase the amount of protein lysate used in the click reaction. | |
| High background | Non-specific binding of the reporter | Perform a "no-HPG" control to assess background. Include stringent wash steps after the click reaction. |
| Contamination | Ensure all solutions are sterile and work in a clean environment.[1] | |
| Cell toxicity | HPG concentration is too high or incubation is too long | Perform a cell viability assay to determine the toxic concentration of HPG. Reduce HPG concentration or incubation time.[9] |
Conclusion
The BONCAT technique using this compound provides a robust and versatile method for the specific labeling and analysis of nascent proteomes. By carefully optimizing labeling conditions and click chemistry reactions, researchers can gain valuable insights into protein synthesis dynamics in various biological contexts. This protocol serves as a comprehensive guide for implementing HPG-based BONCAT in the laboratory.
References
- 1. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 2. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Revolutionizing Proteomics: A Guide to Click Chemistry with HPG-Labeled Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to specifically label and subsequently identify newly synthesized proteins is a cornerstone of modern proteomics research. This powerful technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the investigation of dynamic cellular processes, the identification of drug targets, and a deeper understanding of disease mechanisms. L-homopropargylglycine (HPG), an analog of methionine, is a key tool in BONCAT.[1] Once incorporated into nascent proteins, its alkyne group provides a bioorthogonal handle for covalent modification via "click chemistry."[1][2]
This document provides detailed application notes and protocols for performing click chemistry on HPG-labeled proteins. We will cover the two primary methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to HPG Labeling and Click Chemistry
Metabolic labeling with HPG introduces a terminal alkyne into newly synthesized proteins.[3] This small modification is well-tolerated by the cellular machinery and does not significantly perturb protein function. The subsequent click reaction allows for the attachment of a wide variety of reporter tags, such as fluorophores for imaging or biotin (B1667282) for enrichment and mass spectrometry analysis.[4][5]
The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the need for biocompatibility.[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction catalyzed by copper(I) ions.[5] While powerful, the potential cytotoxicity of copper has historically limited its application in living cells.[7] However, the development of copper-chelating ligands has significantly improved its biocompatibility.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide (B81097) and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[10][11] This makes it inherently more biocompatible and ideal for live-cell imaging and in vivo studies, though the reaction kinetics are generally slower than CuAAC.[10][12]
Experimental Workflows
The overall workflow for performing click chemistry on HPG-labeled proteins involves three main stages: metabolic labeling, the click reaction, and downstream analysis.
Signaling Pathway Visualization
HPG labeling coupled with click chemistry can be used to trace the synthesis of proteins involved in specific signaling pathways in response to a stimulus.
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters to aid in selecting the appropriate method.
Table 1: Comparison of CuAAC and SPAAC for HPG-Labeled Protein Detection
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Reaction Time | 5 - 30 minutes | 30 - 120 minutes | [8][11] |
| Biocompatibility | Moderate (Ligand-dependent) | High | [9][10][11] |
| Relative Efficiency | High | Moderate to High | [12][13] |
| Primary Application | Cell lysates, fixed cells, ligand-assisted live-cell surface labeling | Live cells, in vivo studies | [3][9][10] |
| Key Reagents | Azide probe, Copper(II) sulfate (B86663), Reducing agent (e.g., Sodium Ascorbate), Copper ligand (e.g., THPTA, TBTA) | Cyclooctyne probe (e.g., DBCO) | [11][14] |
| Potential for Non-specific Labeling | Low, but can be copper(I)-dependent | Can occur with thiols (cysteine residues), but at a much lower rate than the specific reaction | [15] |
Table 2: Typical Reagent Concentrations for Click Chemistry Reactions
| Reagent | CuAAC (in vitro) | SPAAC (in vitro/in situ) | References |
| HPG (for labeling) | 25 - 50 µM | 25 - 50 µM | [16] |
| Azide/Alkyne Probe | 2 - 50 µM | 20 - 50 µM | [7][11] |
| Copper(II) Sulfate | 10 - 200 µM | N/A | [17][18] |
| Reducing Agent (Sodium Ascorbate) | 300 µM - 2.5 mM | N/A | [17][19] |
| Copper Ligand (e.g., THPTA) | 200 µM - 1 mM (typically 2-5x molar excess to copper) | N/A | [18][20] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with HPG
This protocol describes the incorporation of HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-90%).
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
Prepare a working solution of HPG in methionine-free medium at a final concentration of 25-50 µM.[16]
-
Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, proceed to either cell lysis for in vitro click chemistry or fixation and permeabilization for in situ click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is for performing click chemistry on HPG-labeled proteins in a cell lysate.
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer or 1% SDS in PBS) with protease inhibitors
-
Azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 40 mM in water)[19]
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)[19]
-
1.5 mL microcentrifuge tubes
Procedure:
-
Lyse the HPG-labeled cell pellet in an appropriate volume of lysis buffer.
-
Quantify the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
In a microcentrifuge tube, combine the following for a typical 100 µL reaction:
-
50 µL of protein lysate (1-5 mg/mL)
-
Add PBS to a final volume of ~88 µL
-
2 µL of the azide reporter stock solution (final concentration will vary, e.g., 20 µM)
-
-
Add 10 µL of 40 mM THPTA solution. Vortex briefly.[19]
-
Add 10 µL of 20 mM CuSO4 solution. Vortex briefly.[19]
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.[19]
-
Protect the reaction from light if using a fluorescent reporter and incubate at room temperature for 30 minutes with gentle rotation.
-
The labeled protein lysate is now ready for downstream analysis. For applications requiring removal of excess reagents, proceed to protein precipitation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Fixed Cells
This protocol is for visualizing HPG-labeled proteins in fixed and permeabilized cells.
Materials:
-
HPG-labeled cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
DBCO-functionalized fluorescent dye
Procedure:
-
Wash the HPG-labeled cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[21]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[21]
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
Prepare the SPAAC reaction solution by diluting the DBCO-fluorophore in 3% BSA/PBS to the desired final concentration (e.g., 20-50 µM).
-
Incubate the cells with the SPAAC reaction solution for 60-120 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for mounting and fluorescence microscopy.
Protocol 4: Downstream Sample Processing
A. Protein Precipitation (for removal of click reagents):
-
To a 100 µL click reaction, add 400 µL of methanol (B129727), 150 µL of chloroform, and 300 µL of water.
-
Vortex thoroughly after each addition.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer, leaving the protein interface intact.
-
Add 400 µL of methanol to wash the protein pellet.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
B. In-Gel Fluorescence Analysis:
-
Resuspend the labeled protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel imaging system with the appropriate excitation and emission filters.[22][23]
C. Western Blot Analysis of Biotin-Tagged Proteins:
-
Separate the biotin-labeled proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.[24]
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
D. Sample Preparation for Mass Spectrometry:
-
For biotin-tagged proteins, enrich the labeled proteins using streptavidin-coated beads.[25]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead or in-solution digestion of the enriched proteins with trypsin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient HPG incorporation | Ensure proper methionine depletion. Optimize HPG concentration and incubation time. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate. Ensure correct reagent concentrations. Optimize reaction time. | |
| Degraded reporter tag | Store fluorescent and biotin tags protected from light and moisture. | |
| High background | Non-specific binding of reporter | Increase the number and stringency of wash steps. Include a blocking step. |
| Non-specific reaction (SPAAC) | Reduce the concentration of the DBCO reagent or the incubation time. | |
| Copper-mediated protein aggregation (CuAAC) | Ensure an adequate concentration of a protective ligand like THPTA.[20] | |
| Cell toxicity (live-cell CuAAC) | High copper concentration | Reduce the copper concentration. Use a biocompatible copper ligand.[1][8] |
These detailed application notes and protocols provide a comprehensive guide for researchers to successfully implement click chemistry with HPG-labeled proteins in their experimental workflows. By carefully selecting the appropriate click reaction and optimizing the experimental conditions, this powerful technology can unlock new insights into the dynamic world of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 24. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
L-Homopropargylglycine (HPG) for Optimal Cell Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for the metabolic labeling of newly synthesized proteins in living cells. As an analog of the amino acid methionine, HPG is incorporated into nascent polypeptide chains during protein synthesis.[1][2][3] The key feature of HPG is its terminal alkyne group, which allows for a highly specific and efficient bioorthogonal reaction with azide-containing fluorescent dyes or biotin (B1667282) tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "Click chemistry".[4][5] This method provides a non-radioactive, sensitive, and versatile alternative to traditional methods like the use of ³⁵S-methionine for monitoring protein synthesis.[6][7]
These application notes provide a comprehensive guide to utilizing HPG for optimal cell labeling, including recommended concentration ranges, detailed experimental protocols, and troubleshooting advice.
Data Presentation: HPG Labeling Parameters
Optimizing HPG concentration and incubation time is crucial for achieving robust labeling without inducing cytotoxicity. While a concentration of 50 µM is a widely recommended starting point, the optimal conditions can vary depending on the cell type, cell density, and metabolic rate.[6][7][8] The following table summarizes HPG labeling conditions from various protocols and cell lines.
| Cell Type | HPG Concentration (µM) | Incubation Time | Key Notes | Reference |
| A549, U-2 OS | 50 | 30 minutes | Protocol developed with these cell lines. | [1] |
| HeLa, A549, U-2 OS | Not specified | Not specified | Used to show dose-dependent accumulation of HPG-labeled proteins with proteasome inhibitors. | [1] |
| IMR90 (human fibroblast) | 50 | 15 min, 30 min, 1 hr | Protocol for metabolic labeling of mitochondrial translation. | |
| Primary Mouse Hepatocytes | 50 | Variable | Optimization of concentration and incubation time is recommended for different cell types. | [8] |
| General Recommendation | 50 | 1 hour | Recommended as a starting point for optimization. | [6][7] |
| SK-N-BE(2) (human neuroblastoma) | 50 | Not specified | Protocol has been used in this cell line. | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the metabolic labeling of proteins in cultured mammalian cells using HPG, followed by fluorescent detection.
Materials
-
This compound (HPG)
-
Methionine-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click chemistry detection reagents (e.g., Alexa Fluor azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA)
-
Nuclear stain (e.g., Hoechst 33342) (optional)
Protocol
1. Cell Seeding and Culture
-
Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) at the desired density.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
2. Methionine Depletion and HPG Labeling
-
Gently aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[6][7]
-
Prepare the HPG labeling medium by diluting the HPG stock solution in pre-warmed methionine-free medium to the desired final concentration (start with 50 µM).
-
Remove the methionine-free medium and add the HPG labeling medium to the cells.
-
Incubate for the desired length of time (e.g., 30 minutes to 4 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell type and experimental goal.
3. Cell Fixation and Permeabilization
-
After HPG incubation, remove the labeling medium and wash the cells once with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[1]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[1]
-
Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the cells.[1]
4. Click Reaction for Fluorescent Detection
-
Note: Prepare the Click reaction cocktail immediately before use and use it within 15 minutes. The following is an example recipe; volumes may need to be adjusted based on the specific reagents and vessel size.
-
Prepare the Click reaction cocktail. For one coverslip in a 6-well plate (500 µL total volume), combine the following in order:
-
PBS: 435 µL
-
Fluorescent Azide (e.g., Alexa Fluor 488 azide, 10 mM stock): 2.5 µL (final concentration: 50 µM)
-
Copper(II) Sulfate (50 mM stock): 5 µL (final concentration: 0.5 mM)
-
Reducing Agent (e.g., Sodium Ascorbate, 500 mM stock, freshly prepared): 50 µL (final concentration: 50 mM)
-
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add 500 µL of the Click reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
5. DNA Staining and Imaging (Optional)
-
If desired, incubate the cells with a nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Experimental workflow for HPG-based metabolic labeling of nascent proteins.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. japsonline.com [japsonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Protein Labeling in Mice using L-Homopropargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid analog of methionine that can be metabolically incorporated into newly synthesized proteins.[1][2][3][4] Its terminal alkyne group serves as a bioorthogonal handle, enabling the covalent attachment of reporter molecules via "click chemistry."[2][3][5] This technique, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the specific labeling, visualization, and enrichment of nascent proteins in living organisms, including mice, without significant perturbation of normal physiological processes.[1][6][7] HPG-based metabolic labeling is a powerful tool for studying protein synthesis dynamics, identifying newly synthesized proteins in response to various stimuli, and tracking protein localization and turnover in vivo.[6][8][9]
Principle of the Method
The in vivo protein labeling strategy using HPG involves two main steps:
-
Metabolic Labeling: this compound is administered to the mouse, typically via intraperitoneal (IP) injection.[10] As a methionine analog, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[1]
-
Detection via Click Chemistry: Following a labeling period, tissues of interest are harvested and processed. The alkyne-containing proteins are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][5][10] This reaction covalently links an azide-modified reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) to the HPG-labeled proteins.[11]
Core Applications
-
Monitoring global protein synthesis: Assess changes in translational activity in different tissues or disease models.
-
Pulse-chase analysis: Track the fate and turnover of a cohort of newly synthesized proteins over time.[9]
-
Identification of newly synthesized proteins: Enrich and identify nascent proteins using mass spectrometry-based proteomics.
-
In situ visualization: Image the localization of newly synthesized proteins within cells and tissues.[9]
Quantitative Data Summary
For successful in vivo labeling, the dosage of HPG and the labeling time are critical parameters that may require optimization depending on the specific mouse model, tissue of interest, and experimental goals.
| Parameter | In Vivo (Mice) | In Vitro/Ex Vivo (Cells/Tissues) | Reference |
| HPG Dosage | 0.025 - 0.1 mg/g body weight per day | 50 µM - 1 mM | [10] |
| Administration Route | Intraperitoneal (IP) injection | Added to culture medium | [6][10] |
| Vehicle | Phosphate-buffered saline (PBS) | Methionine-free DMEM | [10][2] |
| Labeling Duration | 2 days (for cumulative labeling) | 30 minutes - 24 hours | [10][12] |
| Click Reaction Reagents | |||
| Alexa Fluor Azide | 50 µM | [2] | |
| Biotin Azide | For enrichment | [13] | |
| Copper (II) Sulfate | 1 mM | ||
| Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate | 1 mM | ||
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM |
Experimental Workflow and Signaling Pathways
Overall Experimental Workflow
Caption: Workflow of HPG-based in vivo protein labeling in mice.
Click Chemistry Reaction Pathway
Caption: The click chemistry reaction for labeling HPG-containing proteins.
Detailed Experimental Protocols
I. In Vivo this compound (HPG) Administration
-
Preparation of HPG Solution:
-
Dissolve this compound in sterile Phosphate-Buffered Saline (PBS) to the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. The solution can be filter-sterilized using a 0.22 µm filter.
-
-
Animal Dosing:
-
The recommended dosage range is 0.025 to 0.1 mg of HPG per gram of mouse body weight, administered daily.[10]
-
Administer the HPG solution via intraperitoneal (IP) injection.
-
For cumulative labeling of newly synthesized proteins, continue daily injections for the desired labeling period (e.g., 2 days).[10]
-
A control group of mice should be injected with an equivalent volume of the vehicle (PBS) alone.
-
II. Tissue Harvesting and Lysate Preparation
-
Tissue Collection:
-
At the end of the labeling period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Promptly dissect the tissues of interest, rinse with cold PBS, and either snap-freeze in liquid nitrogen for storage at -80°C or proceed directly to homogenization.
-
-
Tissue Homogenization and Lysis:
-
Thaw frozen tissues on ice.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or bead homogenizer) on ice until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the tissue lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize all samples to the same protein concentration for subsequent experiments.
-
III. Detection of HPG-Labeled Proteins via Click Chemistry
This protocol is for the detection of HPG-labeled proteins in tissue lysates using a fluorescent azide.
-
Preparation of Click Chemistry Reagents:
-
Fluorescent Azide Stock: Prepare a 10 mM stock solution of the desired azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) in DMSO.
-
Copper (II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent Stock (e.g., TCEP or Sodium Ascorbate): Prepare a 50 mM stock solution in deionized water. Prepare fresh.
-
TBTA Ligand Stock: Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg of total protein)
-
Add PBS to a final volume of 50 µL.
-
Fluorescent Azide (to a final concentration of 50-100 µM).
-
TBTA Ligand (to a final concentration of 100 µM).
-
Reducing Agent (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove unreacted reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., 1x SDS-PAGE loading buffer).
-
IV. Downstream Analysis
-
SDS-PAGE and In-Gel Fluorescence Imaging:
-
Resuspend the protein pellet in 1x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a gel imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
-
-
Enrichment of HPG-Labeled Proteins for Mass Spectrometry:
-
Perform the click chemistry reaction using an azide-functionalized biotin instead of a fluorophore.
-
After the reaction, capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and prepare them for analysis by mass spectrometry (e.g., by on-bead digestion).
-
-
Fluorescence Microscopy of Tissue Sections:
-
For imaging, tissues should be fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
-
Perform the click chemistry reaction directly on the tissue sections.
-
After the reaction, wash the sections and mount with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the sections using a fluorescence or confocal microscope.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient HPG incorporation | Increase HPG dosage or labeling duration. Ensure the use of methionine-free medium for in vitro/ex vivo steps if applicable. |
| Inefficient click reaction | Use freshly prepared reducing agent. Optimize the concentration of reagents. Ensure the TBTA ligand is used to stabilize the Cu(I). | |
| Protein degradation | Use fresh lysis buffer with protease inhibitors and keep samples on ice. | |
| High background fluorescence | Non-specific binding of the fluorescent azide | Perform protein precipitation after the click reaction. Include a no-HPG control to assess background. |
| Incomplete removal of unreacted reagents | Ensure thorough washing steps after the click reaction, especially for microscopy. | |
| Variability between samples | Inconsistent HPG administration | Ensure accurate dosing based on body weight and consistent injection technique. |
| Differences in protein extraction efficiency | Standardize the tissue homogenization and lysis protocol. Quantify protein concentration accurately before the click reaction. |
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are intended as a starting point and may require optimization for specific experimental conditions.
References
- 1. Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with HPG Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized proteins provides a dynamic snapshot of the cellular response to various stimuli, developmental stages, or disease states. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique to specifically label and identify nascent proteins. L-homopropargylglycine (HPG), an analog of methionine, is a key tool in this methodology.[1][2][3] HPG is incorporated into proteins during active protein synthesis and its alkyne group allows for covalent attachment of a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6] This enables the enrichment and subsequent identification of newly synthesized proteins by mass spectrometry, providing valuable insights into cellular proteomics.[7][8][9]
This document provides detailed protocols for the preparation of samples for mass spectrometry analysis using HPG labeling, including cell culture labeling, protein enrichment, and on-bead digestion.
Core Principles and Workflow
The overall workflow for HPG-based nascent protein profiling involves several key steps. First, cells are cultured in methionine-free medium to deplete endogenous methionine reserves, followed by incubation with HPG, which is incorporated into newly synthesized proteins.[10][11] Following cell lysis, the alkyne-containing proteins are conjugated to an azide-biotin tag via a click reaction. The biotinylated proteins are then enriched using streptavidin-coated beads. Finally, the enriched proteins are digested on the beads, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: HPG Labeling of Cultured Cells
This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells with HPG.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methionine-free DMEM (or other appropriate methionine-free medium)[12]
-
This compound (HPG) stock solution (e.g., 50 mM in DMSO or water)[10][11]
-
Cell culture plates/flasks
-
37°C, 5% CO2 incubator
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and recover overnight.[10][11]
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate the cells at 37°C for 30-60 minutes to deplete the intracellular methionine pool.[10][11]
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 25-50 µM).[10][11] The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.[10][11]
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO2).[11]
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS. The cells are now ready for lysis or can be stored at -80°C.
Table 1: Recommended HPG Labeling Conditions for Common Cell Lines
| Cell Line | HPG Concentration (µM) | Labeling Time (hours) | Reference |
| HEK293T | 50 | 4 | [13] |
| MCF7 | 50 | 4 | [13] |
| Vero | 1000 | 1 | [14] |
| IMR90 | 50 | 0.25 - 1 | [12] |
Note: These are starting recommendations and may require optimization.
Protocol 2: Click Chemistry Reaction and Protein Enrichment
This protocol details the covalent tagging of HPG-labeled proteins with biotin (B1667282) via a click reaction, followed by enrichment of the biotinylated proteins.
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Chloroform, Methanol, Water for protein precipitation
Procedure:
-
Cell Lysis: Resuspend the HPG-labeled cell pellet in lysis buffer and sonicate or vortex to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mg protein sample, the following components can be used (final concentrations may need optimization):
-
Protein lysate (1 mg)
-
Azide-PEG3-Biotin (e.g., 100 µM)
-
TCEP (e.g., 1 mM) or Sodium Ascorbate (e.g., 1 mM)[10]
-
TBTA (e.g., 100 µM)
-
CuSO4 (e.g., 1 mM)
-
-
Reaction Incubation: Add the click reaction components to the protein lysate in the order listed above. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.
-
Bead Preparation: While the click reaction is incubating, wash the streptavidin magnetic beads with a suitable wash buffer.
-
Protein Enrichment: Resuspend the precipitated protein pellet in a buffer compatible with bead binding (e.g., PBS with 1% SDS). Add the washed streptavidin beads to the protein solution and incubate for 1-2 hours at room temperature with rotation to allow for binding of the biotinylated proteins.[15][16]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high salt, urea, and finally a neutral buffer is recommended.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the enzymatic digestion of the enriched proteins directly on the streptavidin beads for subsequent mass spectrometry analysis.[13][17][18]
Materials:
-
Protein-bound streptavidin beads
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
Reduction: Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add alkylation buffer and incubate in the dark at room temperature for 20-30 minutes.
-
Trypsin Digestion: Wash the beads with digestion buffer. Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 to 1:100 enzyme to protein ratio). Incubate overnight at 37°C with shaking.[13][17]
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. To improve recovery, perform a second elution with a solution such as 0.1% formic acid.
-
Sample Cleanup: The eluted peptides should be desalted using a C18 StageTip or a similar method before LC-MS/MS analysis.
Data Presentation
The following table provides a template for summarizing quantitative data from a hypothetical HPG-labeling experiment comparing two conditions.
Table 2: Example of Quantitative Proteomics Data Summary
| Protein Accession | Gene Name | Log2 Fold Change (Condition 2 / Condition 1) | p-value | Number of Unique Peptides |
| P01234 | GENE1 | 2.5 | 0.001 | 15 |
| Q56789 | GENE2 | -1.8 | 0.015 | 8 |
| ... | ... | ... | ... | ... |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after enrichment | Inefficient HPG labeling | Optimize HPG concentration and incubation time. Ensure complete methionine depletion. |
| Incomplete click reaction | Use freshly prepared reagents. Optimize catalyst and ligand concentrations. | |
| Inefficient bead binding | Ensure proper protein solubilization before adding beads. Increase incubation time with beads. | |
| High background of non-specific proteins | Insufficient washing of beads | Increase the number and stringency of wash steps. Use detergents and high salt concentrations in wash buffers. |
| Non-specific binding to beads | Block beads with biotin before adding the protein sample. | |
| Low peptide intensity in MS | Inefficient on-bead digestion | Ensure complete reduction and alkylation. Use a sufficient amount of active trypsin. Optimize digestion time. |
| Loss of peptides during cleanup | Use appropriate desalting methods and ensure complete elution from the C18 material. |
By following these detailed protocols and considering the provided recommendations, researchers can effectively utilize HPG labeling for the robust and reliable analysis of newly synthesized proteins by mass spectrometry.
References
- 1. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 2. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. On-bead Digestion for Interactome Profiling [thermofisher.com]
- 14. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 15. Protein Enrichment and Clean Up for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Protein Enrichment and Sample Cleanup [promega.com]
- 17. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotechsupportgroup.com [biotechsupportgroup.com]
Application Notes: L-Homopropargylglycine for Fluorescent Imaging of Nascent Proteins
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for investigating protein synthesis in living cells.[1][2] As an analog of the amino acid methionine, HPG contains a terminal alkyne group, a bio-orthogonal chemical handle.[2][3][4][5] This feature allows it to be incorporated into newly synthesized (nascent) proteins during translation without significantly altering protein function.[3] The incorporated alkyne group can then be covalently bonded to a fluorescent azide (B81097) probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[3][6][7] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a non-radioactive, sensitive, and versatile alternative to traditional methods like ³⁵S-methionine labeling for detecting and visualizing protein synthesis.[1][2][4][8] Researchers can visualize the location and dynamics of newly created proteins within cells using fluorescence microscopy, flow cytometry, or high-content imaging.[4][8][9]
Principle of the Method
The methodology involves two key steps:
-
Metabolic Labeling: Cells are cultured in a methionine-free medium and supplemented with this compound (HPG).[3][7][10] During active protein synthesis, HPG is used by the cellular machinery as a substitute for methionine, leading to its incorporation into the polypeptide chains of nascent proteins.[1][2][3]
-
Fluorescent Detection (Click Reaction): After labeling, cells are fixed and permeabilized. A "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 Azide) and a copper(I) catalyst is then added.[4][7] The copper catalyst facilitates a highly specific and efficient reaction that covalently links the fluorescent azide to the alkyne group of the incorporated HPG.[3][6] The resulting stable triazole linkage allows for the direct visualization of nascent proteins.
Quantitative Data Summary
Successful labeling depends on factors such as cell type, HPG concentration, and incubation time. The following tables provide recommended starting concentrations and conditions based on established protocols. Optimization for specific experimental systems is highly recommended.[3][10]
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Recommended Working Concentration | Solvent |
| This compound (HPG) | 50 mM | 25 µM - 50 µM[3][4][10][11] | Water or DMSO[4][10] |
| Cycloheximide (CHX) (Inhibitor Control) | 10 mg/mL | 100 µg/mL[12] | Water[3] |
| Alexa Fluor™ Azide | Varies by kit | Varies by kit (e.g., included in Component B)[4] | DMSO[4] |
| Copper (II) Sulfate (CuSO₄) | 100 mM | Varies by kit (e.g., included in Component D)[4] | Aqueous Solution[4] |
| Fixative (Formaldehyde) | 16-37% | 3.7% in PBS[4][10] | N/A |
| Permeabilization Agent (Triton™ X-100) | 10-25% | 0.5% in PBS[4][10] | N/A |
Table 2: Typical Incubation Times
| Experimental Step | Incubation Time | Temperature | Notes |
| Methionine Depletion (Optional but Recommended) | 30 - 60 minutes[10] | 37°C | Increases HPG incorporation efficiency.[3] |
| HPG Labeling | 30 minutes - 2 hours[4][12][13] | 37°C | Time can be adjusted to study protein synthesis over different periods. |
| Cell Fixation | 15 minutes[4][10] | Room Temperature | |
| Cell Permeabilization | 20 minutes[4] | Room Temperature | |
| Click-iT® Reaction | 30 minutes[4][14] | Room Temperature | Must be protected from light.[4][10] |
Experimental Protocols
This section provides a detailed methodology for labeling nascent proteins with HPG and detecting them via fluorescence microscopy in cultured mammalian cells.
Protocol 1: Reagent Preparation
-
L-Methionine-Free Medium: Prepare or obtain sterile L-methionine-free cell culture medium (e.g., DMEM without methionine).[3][9] Warm to 37°C before use. For some cell types, it may be necessary to supplement the medium with other components like L-glutamine or serum, though serum can sometimes competitively inhibit HPG incorporation.[3][4]
-
HPG Stock Solution (50 mM): Prepare a 50 mM stock solution of this compound (HPG).[3][4] If using the Click-iT® HPG kit, this is typically provided as 'Component A'.[4]
-
Fixation Solution (3.7% Formaldehyde (B43269) in PBS): Prepare by diluting a high-concentration formaldehyde stock (e.g., 37%) in phosphate-buffered saline (PBS).
-
Permeabilization Solution (0.5% Triton™ X-100 in PBS): Prepare by diluting a 10% or 25% Triton™ X-100 stock solution in PBS.
-
Click-iT® Reaction Cocktail: This cocktail must be prepared fresh and used within 15 minutes.[4] Prepare according to the manufacturer's instructions (e.g., Thermo Fisher Scientific Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit). A typical cocktail includes:
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Reaction Buffer Additive (Reductant)
-
Protocol 2: Cell Labeling, Fixation, and Permeabilization
-
Cell Plating: Plate cells on sterile coverslips in a multi-well plate at the desired density and allow them to attach and recover overnight under standard culture conditions.[4][10]
-
Methionine Starvation (Optional): Gently aspirate the complete medium from the cells and wash once with warm PBS. Add pre-warmed L-methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[10]
-
HPG Labeling: Prepare the HPG working solution by diluting the 50 mM HPG stock solution to a final concentration of 50 µM in pre-warmed, L-methionine-free medium.[3][4] Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[4][12] The optimal time may vary by cell type and experimental goal.
-
Cell Fixation: After incubation, remove the HPG-containing medium and wash the cells once with PBS. Add the 3.7% Formaldehyde in PBS solution and incubate for 15 minutes at room temperature.[4][10]
-
Wash: Remove the fixation solution and wash the cells twice with 3% BSA in PBS.[4]
-
Permeabilization: Add the 0.5% Triton™ X-100 in PBS solution and incubate for 20 minutes at room temperature.[4]
Protocol 3: Click Reaction and Imaging
-
Wash: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[4]
-
Click Reaction: Remove the wash solution and add the freshly prepared Click-iT® reaction cocktail to each coverslip.[4]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[4][10]
-
Final Washes: Remove the reaction cocktail and wash the cells once with a Click-iT® reaction rinse buffer (if provided) or 3% BSA in PBS.[4] An optional nuclear stain (e.g., Hoechst or DAPI) can be performed at this stage.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with standard filter sets for the chosen fluorophore (e.g., FITC/GFP filter set for Alexa Fluor™ 488).
-
Analysis: Acquired images can be analyzed using software like ImageJ to quantify fluorescence intensity, providing a measure of the level of nascent protein synthesis.[3]
Visualizations
The following diagrams illustrate the key processes involved in HPG-based nascent protein imaging.
Caption: Workflow for nascent protein imaging using HPG.
Caption: HPG click chemistry reaction schematic.
References
- 1. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cacheby.com [cacheby.com]
- 9. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Detecting Newly Synthesized Proteins: A Detailed Protocol for HPG-Labeling and Western Blot Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection of newly synthesized proteins in mammalian cells using L-Homopropargylglycine (HPG) labeling coupled with Western blot analysis. This powerful technique offers a non-radioactive, robust, and sensitive alternative to traditional methods like ³⁵S-methionine labeling for monitoring protein synthesis dynamics.[1][2][3] By incorporating HPG, a bio-orthogonal analog of methionine, into nascent polypeptide chains, researchers can specifically tag and subsequently visualize proteins undergoing active translation.[1][4][5] This method is particularly valuable for studying the effects of drugs, signaling molecules, or cellular stress on global protein synthesis.
The workflow involves three main stages: metabolic labeling of cells with HPG, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a biotin (B1667282) tag to the incorporated HPG, and standard Western blot detection of the biotinylated proteins using streptavidin-HRP.[5][6][7]
Key Advantages:
-
Non-Radioactive: Eliminates the need for hazardous radioactive isotopes.[1][2]
-
High Sensitivity: Detection sensitivity is comparable to or exceeds that of traditional radioisotope methods, reaching the low femtomole range.[4][8]
-
Specificity: The click chemistry reaction is highly specific and bio-orthogonal, ensuring that only HPG-labeled proteins are detected.[7]
-
Versatility: Compatible with various downstream applications, including mass spectrometry.[4][6]
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents and experimental parameters. Optimization may be required for specific cell types and experimental conditions.[9]
Table 1: HPG Labeling Parameters
| Parameter | Recommended Concentration | Incubation Time | Notes |
| This compound (HPG) | 50 µM | 1 - 4 hours | For optimal incorporation, it is recommended to starve cells in methionine-free medium for 30-60 minutes prior to adding HPG.[9][10] The concentration and time should be optimized for each cell line.[9] |
Table 2: Click Chemistry Reaction Components (for Cell Lysate)
| Component | Stock Solution | Final Concentration | Volume (for a 100 µL reaction) |
| HPG-labeled Protein Lysate | 1-5 mg/mL | 0.5 - 2.5 mg/mL | 50 µL |
| Biotin-Azide | 1-10 mM in DMSO | 20 - 50 µM | 1-5 µL |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM | 2-5 µL |
| Copper Protectant/Ligand (e.g., THPTA) | 40-100 mM in H₂O | 2-4 mM | 5 µL |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H₂O (freshly prepared) | 5-15 mM | 5 µL |
Note: The optimal concentration of biotin-azide can range from 2 µM to 50 µM and should be titrated to balance signal intensity with background.[4][6][11][12]
Table 3: Western Blot Parameters
| Parameter | Recommendation | Notes |
| Protein Loading Amount | 10 - 50 µg of total protein per lane | The optimal amount depends on the abundance of the target protein and the efficiency of HPG labeling.[1][3][5][13][14] |
| Membrane Type | Nitrocellulose or PVDF | PVDF is often preferred for its durability, especially if stripping and reprobing are planned.[15] |
| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST | The choice of blocking agent can impact background and should be optimized.[16] |
| Streptavidin-HRP Conjugate Dilution | 1:1,000 - 1:20,000 | The optimal dilution should be determined empirically. |
| Chemiluminescent Substrate | ECL (Enhanced Chemiluminescence) | Various substrates are available with different sensitivities and signal durations.[15] |
Experimental Protocols
Part 1: Metabolic Labeling of Cultured Cells with HPG
-
Cell Culture: Plate cells in the desired format (e.g., 6-well or 10 cm dishes) and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): Gently aspirate the growth medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed methionine-free DMEM or RPMI-1640 medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[10]
-
HPG Labeling: Prepare a working solution of HPG in methionine-free medium at a final concentration of 50 µM.[9] Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Harvest: After incubation, place the culture dish on ice. Aspirate the HPG-containing medium and wash the cells twice with ice-cold PBS.
Part 2: Cell Lysis
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell pellet or dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[1] The protein concentration should ideally be between 1-5 mg/mL.[4][12]
Part 3: Click Chemistry Reaction for Biotin Tagging
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. Vortex briefly after each addition.
-
50 µL of HPG-labeled cell lysate (containing 50-250 µg of protein).
-
Add PBS to bring the total volume to ~85 µL.
-
5 µL of 2-4 mM Biotin-Azide (from a 1-10 mM stock in DMSO).
-
5 µL of 20 mM Copper(II) Sulfate.
-
5 µL of 40 mM THPTA (or other copper-chelating ligand).
-
-
Initiation of Reaction: Add 5 µL of freshly prepared 300 mM Sodium Ascorbate to initiate the click reaction.[11] Vortex the tube immediately.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[4][11]
-
Protein Precipitation (Optional, for sample cleanup): To remove excess reagents, precipitate the protein by adding methanol, chloroform, and water.
Part 4: Western Blot Detection of Biotinylated Proteins
-
Sample Preparation for SDS-PAGE: Add 4X Laemmli sample buffer to the biotinylated protein samples. Heat the samples at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Load 10-50 µg of each protein sample per well onto a polyacrylamide gel.[1][13] Also, load a pre-stained molecular weight marker and a biotinylated protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[16]
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in the blocking buffer (e.g., 1:5,000). Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with a large volume of TBST to remove unbound Streptavidin-HRP.[16][17]
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film.
Visualizations
Experimental Workflow
Caption: Workflow for HPG-based detection of nascent proteins by Western blot.
mTOR Signaling Pathway and Protein Synthesis
Caption: The mTOR signaling pathway, a key regulator of protein synthesis.
References
- 1. addgene.org [addgene.org]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR coordinates protein synthesis, mitochondrial activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. cusabio.com [cusabio.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. kimnfriends.co.kr [kimnfriends.co.kr]
- 16. licorbio.com [licorbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Harnessing L-Homopropargylglycine for Advanced Protein Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Homopropargylglycine (HPG), a powerful tool for investigating protein synthesis and dynamics. HPG, a non-canonical amino acid analog of methionine, is readily incorporated into newly synthesized proteins.[1][2][3] Its terminal alkyne group enables covalent modification via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][5][6] This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[1][7] This methodology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a non-radioactive and versatile alternative to traditional methods for studying the translatome.[8][9][10][11]
Core Applications of this compound
HPG-based labeling can be integrated with a variety of downstream techniques to answer fundamental questions in cell biology and drug discovery. Key applications include:
-
Visualization of Nascent Protein Synthesis: Spatiotemporal dynamics of protein synthesis can be monitored in cells and tissues using fluorescence microscopy.[12][13]
-
Quantitative Proteomics of Newly Synthesized Proteins: In combination with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), HPG allows for the quantitative analysis of changes in the synthesis of thousands of proteins in response to stimuli.
-
Protein Turnover and Degradation Studies: Pulse-chase experiments using HPG enable the tracking of protein degradation rates, providing insights into protein stability and homeostasis.
-
Enrichment and Identification of Nascent Proteomes: Biotin-tagged, HPG-labeled proteins can be isolated for identification by mass spectrometry, providing a snapshot of the actively translated proteins under specific conditions.[14][15]
Experimental Data Summary
Successful HPG labeling requires optimization of concentration and incubation time, which can vary depending on the cell type and experimental goals. The following table summarizes typical starting concentrations and incubation periods cited in various protocols.
| Cell Type | HPG Concentration (µM) | Incubation Time | Application | Reference |
| Primary Mouse Hepatocytes | 50 | Variable | Immunofluorescence | [16] |
| Vero Cells | 500 | 30 min | Fluorescence Microscopy | [8][12] |
| Primary Hippocampal Neurons | Not Specified | 10 min - 2 hr | Fluorescence Microscopy | [13] |
| General Cell Culture | 50 | 30 min - 60 min | Fluorescence Microscopy | [17][18] |
| Candida albicans | 1:1000 dilution of stock | 30 min | Fluorescence Microscopy & Flow Cytometry | [19] |
| Arabidopsis thaliana | 10 - 250 | 30 min | Mass Spectrometry | [20] |
Note: It is highly recommended to perform a titration experiment to determine the optimal HPG concentration and labeling time for your specific cell type and experimental conditions to minimize potential metabolic perturbations.[9][17] For most applications, a brief period of methionine depletion by incubating cells in methionine-free medium prior to HPG addition enhances incorporation efficiency.[17]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and the general principle of metabolic labeling of a signaling pathway.
Detailed Experimental Protocols
Protocol 1: Visualization of Newly Synthesized Proteins by Fluorescence Microscopy
This protocol details the labeling and visualization of nascent proteins in cultured mammalian cells.
Materials:
-
This compound (HPG)
-
Methionine-free DMEM
-
Complete DMEM
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click reaction cocktail (see below)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Click Reaction Cocktail (prepare fresh):
| Reagent | Volume for 1 mL | Final Concentration |
| 1x Click-iT® Reaction Buffer | 860 µL | 0.86x |
| Copper (II) Sulfate (CuSO₄) | 40 µL of 100 mM stock | 4 mM |
| Fluorescent Azide (e.g., Alexa Fluor 488 Azide) | 2.5 µL of 10 mM stock | 25 µM |
| 1x Click-iT® Buffer Additive (Reducing Agent) | 100 µL | 0.1x |
| Total Volume | 1 mL |
(Note: Commercial kits from various suppliers are available and provide optimized reagents.)[18]
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Methionine Depletion: Gently wash the cells once with pre-warmed PBS. Replace the medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C and 5% CO₂.[17]
-
HPG Labeling: Add HPG to the methionine-free medium to the desired final concentration (e.g., 50 µM). Incubate for the desired time (e.g., 30 minutes to 2 hours) under normal cell culture conditions.
-
Fixation: Remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by adding 0.25% Triton X-100 in PBS and incubating for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Add 500 µL of the freshly prepared Click Reaction Cocktail to each coverslip. Incubate for 30 minutes at room temperature, protected from light.[18]
-
Washing: Remove the reaction cocktail and wash the cells once with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI in PBS) for 5-10 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Combining HPG Labeling with SILAC for Quantitative Nascent Proteomics
This protocol outlines a workflow for quantitatively comparing the synthesis of new proteins between two cell populations using HPG and SILAC.
Procedure:
-
SILAC Labeling: Culture two populations of cells for at least 5-6 passages in SILAC medium containing either "light" (normal) or "heavy" (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) amino acids to achieve full incorporation.[21][22][23]
-
Experimental Treatment: Treat the "heavy" labeled cells with the experimental stimulus while the "light" labeled cells serve as the control.
-
HPG Pulse Labeling:
-
Wash both cell populations with pre-warmed PBS and incubate in methionine-free SILAC medium for 30-60 minutes.
-
Add HPG to both populations to the desired final concentration and incubate for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis and Combination: Harvest and wash the cells. Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer. Determine the protein concentration of each lysate and combine them in a 1:1 ratio.
-
Click Reaction with Biotin-Azide: To the combined lysate, add the components for the click reaction, using an azide-functionalized biotin tag. This includes a copper(I) source, a reducing agent, and a copper-chelating ligand. Incubate for 1 hour at room temperature.
-
Affinity Purification:
-
Add streptavidin-conjugated beads to the lysate and incubate (e.g., overnight at 4°C) to capture the biotin-tagged nascent proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Sample Preparation:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and proteins using a suitable database search algorithm. Quantify the relative abundance of newly synthesized proteins by calculating the intensity ratios of "heavy" to "light" peptide pairs.
Protocol 3: HPG Pulse-Chase Analysis for Protein Degradation
This protocol allows for the measurement of protein degradation rates by first labeling a cohort of newly synthesized proteins with HPG and then monitoring their disappearance over time.
Procedure:
-
HPG Pulse:
-
Plate cells and allow them to adhere.
-
Perform methionine depletion as described in Protocol 1.
-
"Pulse" the cells by incubating with HPG-containing methionine-free medium for a short period (e.g., 1-2 hours) to label a cohort of newly synthesized proteins.
-
-
Chase:
-
Remove the HPG-containing medium.
-
Wash the cells thoroughly with pre-warmed PBS to remove any unincorporated HPG.
-
Add "chase" medium, which is complete medium containing an excess of unlabeled methionine.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing and Analysis:
-
Lyse the cells collected at each time point.
-
Perform a click reaction on each lysate with an azide-fluorophore or azide-biotin.
-
For Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent azide, visualize the HPG-labeled proteins directly using an appropriate gel scanner.
-
If using a biotin azide, transfer the proteins to a membrane and detect using streptavidin-HRP followed by chemiluminescence.
-
Quantify the band intensity of the protein of interest at each time point.
-
-
For Mass Spectrometry Analysis:
-
Use a biotin-azide tag and perform streptavidin affinity purification on each time point lysate as described in Protocol 2.
-
Analyze the purified proteins by LC-MS/MS to identify and quantify the remaining labeled proteins at each chase time.
-
-
-
Data Analysis: Plot the amount of the HPG-labeled protein of interest remaining at each time point. The rate of signal decay corresponds to the degradation rate of the protein, from which its half-life can be calculated.
References
- 1. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. HPG Protein Synthesis Kit by Western Blot [sbsgenetech.com]
- 8. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 9. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with L-Homopropargylglycine (HPG) Labeling
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low signal intensity in L-Homopropargylglycine (HPG) labeling experiments for nascent protein synthesis.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal after HPG labeling and Click chemistry is very weak. What are the primary reasons for this?
Low signal is a common issue that can stem from several stages of the experimental process. The most frequent culprits are suboptimal labeling conditions, inefficient Click chemistry, improper sample processing, or low cellular protein synthesis rates. A systematic evaluation of each step is crucial for identifying and resolving the problem.
Q2: How can I ensure optimal incorporation of HPG into newly synthesized proteins?
To maximize HPG incorporation and achieve a strong signal, consider the following factors:
-
Methionine Depletion: HPG is an analog of methionine and competes for incorporation into nascent polypeptide chains. It is critical to deplete endogenous methionine before HPG labeling.
-
Recommendation: Incubate your cells in methionine-free medium for 30-60 minutes immediately prior to adding HPG. Ensure that the medium used for HPG labeling is also methionine-free.[1]
-
-
HPG Concentration and Incubation Time: The optimal concentration of HPG and the duration of labeling are highly dependent on the cell type and its metabolic rate.
-
Recommendation: A starting concentration of 50 µM HPG for 1-4 hours is recommended for many cell lines.[1][2] However, it is essential to perform a titration to determine the optimal concentration and incubation time for your specific cells. For cells with low proliferation rates, a longer incubation period may be necessary.
-
-
Cell Health: Healthy, actively dividing cells will have higher rates of protein synthesis.
-
Recommendation: Ensure cells are in the logarithmic growth phase and have high viability. Factors such as confluency, passage number, and the absence of contamination can significantly impact results. Always check cell viability before and after the labeling period.[2]
-
Q3: What factors can lead to an inefficient Click reaction?
The Click chemistry reaction is robust, but its efficiency can be compromised by:
-
Reagent Quality and Preparation: The fluorescent azide (B81097), copper (II) sulfate (B86663), and the reducing agent are critical components.
-
Recommendation: Use high-quality reagents and prepare the Click reaction cocktail immediately before use. Protect the fluorescent azide from light to prevent photobleaching.
-
-
Copper Catalyst: The Click reaction is catalyzed by Copper (I), which is generated in situ from Copper (II) sulfate by a reducing agent.
-
Recommendation: Ensure the correct concentration of copper sulfate is used as specified in your protocol. The presence of chelating agents (e.g., EDTA) in your buffers can inhibit the reaction.
-
-
Interfering Buffer Components: Some common buffer components can interfere with the Click reaction.
-
Recommendation: Avoid using Tris-based buffers, as the amine groups can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally compatible.
-
Q4: How do fixation and permeabilization affect the HPG signal?
The choice of fixation and permeabilization reagents can significantly impact the final signal intensity by affecting the preservation of the labeled proteins and the accessibility of the HPG alkyne group to the Click reagents.
-
Fixation: Formaldehyde (B43269) is a common fixative that cross-links proteins, preserving cellular morphology well. Methanol is a precipitating fixative that can also permeabilize the cells but may alter cell structure.[3]
-
Recommendation: For most applications, a 15-minute incubation with 3.7-4% formaldehyde in PBS is a good starting point.[1] If you are performing co-staining with antibodies, the fixation method may need to be optimized for the specific antibodies.
-
-
Permeabilization: This step is crucial for allowing the Click reagents to enter the cell and react with the incorporated HPG.
-
Recommendation: A 20-minute incubation with 0.5% Triton® X-100 in PBS is a widely used and effective method for permeabilization.[1]
-
Q5: I have high background fluorescence, which is obscuring my signal. What can I do to reduce it?
High background can be as problematic as a low signal. Here are some strategies to minimize it:
-
Thorough Washing: Insufficient washing can leave behind unincorporated HPG or unreacted Click reagents.
-
Recommendation: Increase the number and duration of wash steps after HPG incubation and after the Click reaction.[2] Adding a blocking agent like bovine serum albumin (BSA) to your wash buffer can also help reduce non-specific binding of the fluorescent azide.
-
-
Cell Autofluorescence: Some cell types are naturally more autofluorescent than others.
-
Recommendation: Always include an unstained control (cells that have not been labeled with HPG but have undergone all other steps) to assess the level of autofluorescence. Choosing a fluorescent dye in the red or far-red spectrum can often help to minimize issues with autofluorescence.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for HPG Labeling in Common Cell Lines
| Cell Line | HPG Concentration (µM) | Incubation Time (hours) |
| HeLa | 50 | 0.5 - 2 |
| HEK293 | 50 | 0.5 - 2 |
| A549 | 50 | 1 - 4 |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific cell line and experimental context.
Experimental Protocols
Detailed Protocol for HPG Labeling and Detection
-
Cell Preparation:
-
Plate cells on a suitable substrate (e.g., glass coverslips) and culture until they reach the desired confluency (typically 60-80%).
-
-
Methionine Depletion:
-
Aspirate the culture medium.
-
Wash cells once with pre-warmed, sterile PBS.
-
Add pre-warmed, sterile, methionine-free medium.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂.[1]
-
-
HPG Labeling:
-
Prepare a working solution of HPG in methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Remove the methionine-depletion medium and add the HPG-containing medium.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
-
Fixation:
-
Remove the HPG-containing medium and wash the cells twice with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Remove the fixative and wash the cells twice with PBS.
-
Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[1]
-
-
Click Reaction:
-
Prepare the Click reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes a fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer.
-
Remove the permeabilization buffer and wash the cells twice with PBS.
-
Add the Click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the Click reaction cocktail and wash the cells thoroughly with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize the signal using fluorescence microscopy.
-
Visualizations
Caption: The signaling pathway of HPG labeling and detection.
Caption: A logical workflow for troubleshooting low signal in HPG labeling.
References
L-Homopropargylglycine (HPG) Click Chemistry Technical Support Center
Welcome to the technical support center for L-Homopropargylglycine (HPG) click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPG) and how does it work?
A1: this compound (HPG) is an amino acid analog of methionine that contains an alkyne group.[1][2][3][4][5] Because of its structural similarity to methionine, it is incorporated into newly synthesized proteins in place of methionine during translation.[2][6] The alkyne handle then allows for the covalent attachment of a molecule with an azide (B81097) group (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2][7][8] This enables the detection and visualization of nascent proteins.[1][2]
Q2: What are the key steps in an HPG-based protein synthesis assay?
A2: A typical HPG experiment involves several key stages:
-
Labeling: Incubating cells with HPG in methionine-free media to allow for its incorporation into newly synthesized proteins.[1][2]
-
Fixation and Permeabilization: Fixing the cells to preserve their structure and then permeabilizing the cell membranes to allow the click chemistry reagents to enter.[1][9]
-
Click Reaction: Performing the copper-catalyzed click reaction to attach an azide-containing detection molecule to the incorporated HPG.[1][2]
-
Washing: Thoroughly washing the cells to remove excess reagents and reduce background signal.[2]
-
Analysis: Visualizing and/or quantifying the labeled proteins using techniques such as fluorescence microscopy, flow cytometry, or western blotting.[10][11]
Q3: Why is it necessary to use methionine-free medium for HPG labeling?
A3: It is crucial to use methionine-free medium to reduce the competition between endogenous methionine and HPG for incorporation into newly synthesized proteins by the cellular translational machinery.[2][12] Depleting the intracellular pool of methionine before and during HPG incubation enhances the efficiency of HPG labeling.[13]
Q4: What are the potential sources of high background signal in my experiment?
A4: High background can arise from several factors:
-
Insufficient Washing: Inadequate washing after the click reaction can leave residual fluorescent azide, leading to non-specific signal.[2]
-
Non-specific Binding of Detection Reagents: The fluorescent probe may non-specifically adhere to cellular components.
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of HPG or the fluorescent azide can contribute to background.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
Q5: Can the copper catalyst be toxic to my cells?
A5: Yes, the copper(I) catalyst used in the click reaction can be toxic to cells, which is a known limitation of this chemistry in living systems.[14][15] For live-cell imaging applications, copper-free click chemistry methods, which utilize strained cyclooctynes, are a recommended alternative.[15][16] However, for fixed-cell assays, the cytotoxic effects of copper are not a concern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient HPG Incorporation: Insufficient incubation time with HPG, or competition with methionine. | Increase HPG incubation time. Ensure the use of methionine-free medium and consider a pre-incubation step in methionine-free medium to deplete endogenous methionine stores.[13] |
| Ineffective Click Reaction: Degradation of reagents, incorrect reaction buffer preparation, or insufficient incubation time. | Prepare the click reaction cocktail fresh each time and use it within 15 minutes.[1] Ensure all components are added in the correct order as specified by the protocol. Verify the concentrations of all reagents. | |
| Issues with Fixation/Permeabilization: Incomplete permeabilization preventing reagent entry. | Optimize fixation and permeabilization conditions for your specific cell type. A common method is 3.7% formaldehyde (B43269) for fixation followed by 0.5% Triton X-100 for permeabilization.[1][9] | |
| High Background Staining | Insufficient Washing: Residual, unreacted fluorescent azide. | Increase the number and duration of wash steps after the click reaction.[2] |
| Non-specific binding of the azide probe. | Include a blocking step (e.g., with 3% BSA in PBS) before and after the click reaction.[1] | |
| HPG concentration too high. | Titrate the HPG concentration to find the optimal balance between signal and background for your cell type. A starting concentration of 50 µM is often recommended.[1][2] | |
| Cell Morphology is Poor | Harsh Fixation/Permeabilization: Reagents are too harsh for the cell type. | Test alternative fixation/permeabilization methods, such as methanol (B129727) or ethanol-based protocols.[1] |
| Toxicity from HPG or other reagents. | Perform a cell viability assay (e.g., trypan blue exclusion) to assess the toxicity of your HPG concentration and incubation time.[10] | |
| Inconsistent Results | Variability in Cell Culture Conditions: Differences in cell density, passage number, or growth phase. | Standardize cell culture conditions, including seeding density and ensuring cells are in a logarithmic growth phase. |
| Reagent Instability: Improper storage or handling of reagents. | Store HPG and other kit components as recommended by the manufacturer, typically at -20°C and protected from light.[6][17] Aliquot reagents to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: HPG Labeling and Detection in Adherent Cells
This protocol is a generalized procedure based on common methodologies.[1][2]
Materials:
-
This compound (HPG)
-
Methionine-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click Reaction Buffer Kit (containing copper sulfate, a reducing agent, and a copper-chelating ligand)
-
Azide-conjugated fluorescent dye
-
Wash Buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density on coverslips or in culture plates and allow them to adhere overnight.
-
Methionine Depletion: Wash the cells once with warm PBS, then replace the medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.[13]
-
HPG Labeling: Prepare a working solution of HPG in methionine-free medium (e.g., 50 µM). Remove the methionine-free medium from the cells and add the HPG-containing medium. Incubate for the desired time (e.g., 30 minutes to several hours) under optimal cell culture conditions.[1][2]
-
Fixation: Remove the HPG-containing medium and wash the cells once with PBS. Add the fixative and incubate for 15 minutes at room temperature.[1]
-
Permeabilization: Remove the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[1]
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, ensuring to add the components in the correct order. Remove the permeabilization buffer, wash the cells with PBS, and then add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[1]
-
Washing: Remove the reaction cocktail and wash the cells twice with a wash buffer.[1]
-
Imaging: Mount the coverslips or image the plates using an appropriate fluorescence microscope.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| HPG Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. A common starting point is 50 µM.[1][2] |
| HPG Incubation Time | 30 minutes - 24 hours | Shorter times are suitable for detecting rapid changes in protein synthesis, while longer times can be used for steady-state labeling. |
| Fixation Time | 15 - 20 minutes | Over-fixation can mask epitopes if co-staining with antibodies is planned. |
| Permeabilization Time | 10 - 20 minutes | Insufficient permeabilization will result in a weak signal. |
| Click Reaction Time | 30 minutes | Ensure the reaction cocktail is freshly prepared.[1] |
Visualizations
Caption: Experimental workflow for HPG-based protein synthesis analysis.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 11. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Click-IT™ this compound (HPG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
Technical Support Center: Enhancing L-Homopropargylglycine (HPG) Incorporation Efficiency
Welcome to the technical support center for L-Homopropargylglycine (HPG) incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (HPG) and how is it incorporated into proteins?
This compound (HPG) is a non-canonical amino acid analogue of methionine.[1][2] It contains a terminal alkyne group, which is a bioorthogonal handle.[3] When introduced to cells in culture, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[2] This allows for the selective labeling and subsequent detection or purification of nascent proteins.
Q2: What is the "click reaction" used for HPG-labeled proteins?
The "click reaction," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific chemical reaction. It forms a stable triazole linkage between the alkyne group on the incorporated HPG and an azide-containing molecule, such as a fluorescent dye or biotin, for visualization or enrichment.
Q3: My fluorescent signal after the click reaction is very low. What are the possible causes and solutions?
Low fluorescent signal can stem from several factors:
-
Low HPG Incorporation:
-
Insufficient Methionine Starvation: Ensure cells are incubated in methionine-free medium for at least 30-60 minutes before adding HPG to deplete endogenous methionine pools.[4]
-
Suboptimal HPG Concentration or Incubation Time: The optimal HPG concentration and incubation time are cell-type dependent. A good starting point for many mammalian cell lines is 50 µM for 1-4 hours.[5] However, this may need to be optimized.
-
Cell Health: Ensure cells are healthy and actively dividing, as protein synthesis rates are lower in quiescent or unhealthy cells.
-
-
Inefficient Click Reaction:
-
Reagent Quality: Use fresh, high-quality reagents. The copper (I) catalyst is prone to oxidation, and the azide (B81097) probe can degrade.
-
Incorrect Reagent Concentrations: Ensure the correct concentrations and ratios of the copper catalyst, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate) are used.
-
Interfering Substances: Avoid using Tris-based buffers, as they can chelate copper. PBS or HEPES are better alternatives. Reducing agents like DTT or β-mercaptoethanol in your lysis buffer will reduce the azide and should be avoided.[6]
-
Q4: I am observing high background fluorescence. How can I reduce it?
High background can be caused by:
-
Non-specific binding of the fluorescent azide: Ensure thorough washing steps after the click reaction to remove any unbound fluorescent probe.
-
Precipitation of the fluorescent probe: Spin down the fluorescent azide solution before use to pellet any aggregates.
-
Autofluorescence: Some cell types exhibit high autofluorescence. You can try using a different fluorescent dye with a longer wavelength (e.g., red or far-red) to minimize this effect.
Q5: Is HPG toxic to cells?
HPG can exhibit cytotoxicity, particularly at high concentrations and with prolonged incubation times.[7] It has been shown to be more toxic than another methionine analogue, azidohomoalanine (AHA), in E. coli.[7] In Arabidopsis thaliana, HPG caused less cell death than AHA.[8][9] It is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell type. For many cell lines, HPG is considered non-toxic and does not affect global protein synthesis or degradation rates at typical working concentrations.[10]
II. Troubleshooting Guides
Problem 1: Low or No HPG Incorporation
| Possible Cause | Recommended Solution |
| Incomplete Methionine Depletion | Increase methionine starvation time to 60 minutes. Ensure you are using a high-quality methionine-free medium. |
| Suboptimal HPG Concentration | Perform a dose-response experiment to determine the optimal HPG concentration (e.g., 10-100 µM) for your cell type. |
| Insufficient Incubation Time | Optimize the incubation time with HPG. A time course experiment (e.g., 30 minutes to 4 hours) can help determine the ideal duration. |
| Low Protein Synthesis Rate | Ensure cells are in the logarithmic growth phase. Use a positive control (e.g., a cell line with a known high protein synthesis rate). |
| Cell Viability Issues | Check cell viability before and after HPG labeling using a standard assay (e.g., Trypan Blue or MTT). High concentrations of HPG can be toxic.[7] |
Problem 2: Inefficient Click Reaction
| Possible Cause | Recommended Solution |
| Oxidized Copper Catalyst | Prepare the copper sulfate (B86663) solution fresh. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added immediately before the reaction. |
| Degraded Azide Probe | Store the azide probe protected from light and moisture. Use a new vial if degradation is suspected. |
| Incorrect Reagent Ratios | Follow the manufacturer's protocol for the click chemistry reagents precisely. The ratio of copper to ligand is critical. |
| Interfering Buffer Components | Avoid Tris buffers. Use PBS or HEPES. Remove any reducing agents from your samples before the click reaction.[6] |
| Steric Hindrance | If the HPG is incorporated into a protein in a location that is not easily accessible, the click reaction may be inefficient. Consider denaturing the proteins before the click reaction if compatible with your downstream application. |
III. Data Presentation
Table 1: Comparison of HPG and AHA Incorporation and Cytotoxicity
| Organism | Parameter | This compound (HPG) | L-Azidohomoalanine (AHA) | Reference |
| E. coli | Incorporation Rate | 70-80% in both prototrophic and auxotrophic strains | ~50% in auxotrophic E. coli | [11][12] |
| Cytotoxicity | Growth inhibition observed at >0.35 µM | Growth observed up to 9 mM | [7] | |
| Arabidopsis thaliana | Incorporation Efficiency | More efficient than AHA | Less efficient than HPG | [8][9] |
| Cytotoxicity | Less inhibition of cell growth rate than AHA | Greater inhibition of cell growth rate than HPG | [8][9] |
Note: Quantitative data for direct comparison in mammalian and yeast cells is limited in the reviewed literature. Researchers should empirically determine the optimal conditions for their specific cell lines.
Table 2: Recommended Starting Conditions for HPG Labeling
| Cell Type | HPG Concentration | Incubation Time | Methionine Starvation |
| Mammalian Cells (e.g., HeLa, Vero) | 50 µM | 1 - 4 hours | 30 - 60 minutes |
| E. coli | 50 µM | 1 hour | Not always required, but can improve efficiency |
| Arabidopsis thaliana | 1 mM | 8 - 24 hours | Not explicitly stated, but use of Met-free media is implied |
| Saccharomyces cerevisiae | 50 µM | 1 - 2 hours | 30 - 60 minutes |
These are general starting points and should be optimized for each specific experimental setup.
IV. Experimental Protocols
Protocol 1: HPG Labeling of Mammalian Cells
-
Cell Seeding: Plate mammalian cells on coverslips or in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Methionine Starvation:
-
Aspirate the growth medium.
-
Wash the cells once with pre-warmed, sterile PBS.
-
Add pre-warmed methionine-free medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.[4]
-
-
HPG Labeling:
-
Prepare a stock solution of HPG in sterile water or DMSO.
-
Dilute the HPG stock solution in pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Remove the methionine-free medium from the cells and replace it with the HPG-containing medium.
-
Incubate for the desired labeling time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis or Fixation:
-
After incubation, wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis for downstream applications like western blotting or mass spectrometry, or to cell fixation for imaging.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy
-
Fixation and Permeabilization:
-
Fix the HPG-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., from a Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay Kit). A typical cocktail includes the fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
V. Visualizations
Caption: A general workflow for this compound (HPG) incorporation and detection.
Caption: A logical troubleshooting guide for low signal in HPG incorporation experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 11. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in HPG Western Blots
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background issues in Homopropargylglycine (HPG) western blot experiments. High background can obscure the specific signal of newly synthesized proteins, making data interpretation difficult. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps in a question-and-answer format to help you achieve clean and publishable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background in HPG western blots can originate from three main stages of the experimental workflow: metabolic labeling with HPG, the click chemistry reaction, and the western blotting procedure itself. Below, we address common issues in each of these stages.
Section 1: Metabolic Labeling with HPG
Q1: Could the metabolic labeling step be causing high background?
A1: Yes, suboptimal metabolic labeling can contribute to background noise. It is crucial to ensure efficient and specific incorporation of HPG into newly synthesized proteins.
-
Problem: Inefficient HPG Incorporation. If HPG is not efficiently incorporated, you might be tempted to increase the signal downstream, which can lead to higher background.
-
Solution: Optimize Labeling Conditions. HPG is an analog of methionine and competes with it for incorporation into proteins.[1][2] To maximize HPG labeling, it is advisable to perform the labeling in methionine-free media after a methionine depletion step.[1] For cellular experiments, serum should be omitted during HPG incorporation as it contains methionine that can competitively inhibit HPG incorporation.[2]
Q2: What concentration of HPG should I use and for how long?
A2: The optimal concentration and incubation time for HPG can vary depending on the cell type.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. A common starting point is 50 µM HPG.[2]
Section 2: Click Chemistry Reaction
Q3: How can the click chemistry step lead to high background?
A3: The click chemistry reaction, used to attach a detection tag (e.g., biotin (B1667282) or a fluorophore) to the HPG-labeled proteins, is a common source of high background.
-
Problem: Non-specific Binding of Click Reagents. The azide (B81097) or alkyne tags can bind non-specifically to the membrane or other proteins.[3]
-
Solution: Optimize Reagent Concentrations and Washing.
-
Problem: Copper-Mediated Background. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper ions can bind non-specifically to biomolecules and cause background signal.[3]
-
Solution: Use Copper Chelators.
-
Problem: Impure Reagents. Impurities in your azide or alkyne probes, or in the copper source, can lead to non-specific reactions.[3]
-
Solution: Use High-Purity Reagents.
Section 3: Western Blotting Procedure
The final stage of the experiment, the western blotting itself, is a major contributor to high background. The principles for troubleshooting are similar to those for traditional western blots.
Q4: My background is uniformly high across the entire membrane. What is the likely cause?
A4: A uniformly high background is often due to issues with blocking, antibody concentrations, or washing.[4][5]
-
Problem: Insufficient Blocking. The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[4][6]
-
Solution: Optimize Blocking.
-
Increase Blocking Time and/or Temperature: Try blocking for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6][7]
-
Increase Blocking Agent Concentration: A concentration of 3-5% for non-fat dry milk or BSA is generally recommended.[6][8]
-
Switch Blocking Agents: If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), or vice versa. For detecting phosphoproteins, BSA is preferred as milk contains phosphoproteins that can cross-react.[4][5]
-
Add a Detergent: Including a mild detergent like 0.05% Tween-20 in your blocking buffer can help reduce non-specific binding.[6]
-
-
Problem: Antibody Concentration is Too High. Using too much primary or secondary antibody is a common cause of high background.[4][6]
-
Solution: Titrate Your Antibodies.
-
Problem: Inadequate Washing. Insufficient washing will leave unbound and non-specifically bound antibodies on the membrane.[4][6]
-
Solution: Improve Washing Steps.
-
Increase Wash Duration and Number: Increase the number of washes to 4-5 and the duration of each wash to 10-15 minutes.[4][6]
-
Increase Wash Buffer Volume: Ensure the membrane is completely submerged and moves freely in the wash buffer.[9][10]
-
Include Detergent: Use a wash buffer containing a mild detergent like 0.1% Tween-20.[6][10]
-
Q5: I see distinct non-specific bands on my blot. What could be the reason?
A5: Non-specific bands can be caused by cross-reactivity of the primary or secondary antibody.
-
Problem: Secondary Antibody is Binding Non-specifically.
-
Solution: Run a Secondary Antibody Only Control. Incubate a blot with only the secondary antibody to see if it binds non-specifically. If it does, consider using a different secondary antibody, potentially one that has been pre-adsorbed against the species of your sample.[8]
-
Problem: Primary Antibody is Cross-Reactive.
-
Solution: Use Affinity-Purified Antibodies. If possible, use affinity-purified primary antibodies to increase specificity.[9]
Q6: Can the type of membrane I use affect the background?
A6: Yes, the choice of membrane can influence the level of background.
-
Problem: High Background with PVDF Membranes. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes lead to higher background compared to nitrocellulose.[4]
-
Solution: Switch to Nitrocellulose. If you consistently experience high background with PVDF, try switching to a nitrocellulose membrane.[4][5]
-
Problem: Membrane Drying Out. Allowing the membrane to dry out at any point during the process can cause irreversible and non-specific antibody binding.[4][7]
-
Solution: Keep the Membrane Wet. Always ensure the membrane is fully submerged in buffer during all incubation and washing steps.[4][10]
Data Presentation: Troubleshooting Parameter Optimization
| Parameter | Standard Recommendation | Troubleshooting Action |
| Blocking Time | 1 hour at room temperature | Increase to 2 hours at RT or overnight at 4°C.[6] |
| Blocking Agent | 5% non-fat dry milk or BSA | Switch from milk to BSA (or vice versa). Increase concentration to 7%.[4][8] |
| Primary Antibody Dilution | As per datasheet | Titrate further (e.g., 1:2000 to 1:10000).[11] |
| Secondary Antibody Dilution | As per datasheet | Titrate further (e.g., 1:5000 to 1:20000). Run a secondary-only control.[6][8] |
| Wash Steps | 3 x 5 minutes | Increase to 4-5 washes of 10-15 minutes each.[4][6] |
| Detergent (Tween-20) | 0.05% - 0.1% in wash/antibody buffers | Increase concentration up to 0.2% in wash buffer.[6][10] |
| Membrane Type | PVDF | Switch to a nitrocellulose membrane.[4][5] |
Experimental Protocols
Protocol: Optimized Washing Procedure to Reduce High Background
This protocol can be implemented after the primary or secondary antibody incubation steps.
-
Remove the antibody solution from the incubation box.
-
Add a generous volume of wash buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBST) to the membrane, ensuring it is fully submerged.
-
Place the incubation box on an orbital shaker and agitate gently for 10-15 minutes.[4]
-
Discard the wash buffer.
-
Proceed with the next step in your western blotting protocol.
Mandatory Visualizations
Diagram: HPG Western Blot Workflow and Key Troubleshooting Points
Caption: Workflow for HPG western blotting with key troubleshooting checkpoints.
Diagram: Logical Flow for Troubleshooting High Background
References
- 1. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Homopropargylglycine (HPG) in Primary Cell Cultures
Welcome to the technical support center for the use of L-Homopropargylglycine (HPG) in primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPG) and how does it work?
A1: this compound (HPG) is a synthetic amino acid analog of methionine.[1] It contains an alkyne group that allows it to be used in bioorthogonal chemistry.[1] When added to cell culture media, HPG is incorporated into newly synthesized proteins in place of methionine.[1] The alkyne group can then be detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with a fluorescently labeled azide (B81097) probe. This enables the visualization and quantification of nascent protein synthesis.
Q2: What are the key advantages of using HPG for monitoring protein synthesis?
A2: HPG offers a non-radioactive alternative to traditional methods like using ³⁵S-methionine.[2] It allows for the detection of newly synthesized proteins with high sensitivity and specificity. The click chemistry reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. This method is compatible with various downstream applications, including fluorescence microscopy and flow cytometry.
Q3: Are there alternatives to HPG for metabolic labeling of proteins?
A3: Yes, another commonly used methionine analog is L-Azidohomoalanine (AHA).[2] AHA contains an azide group and can be detected with an alkyne-functionalized fluorescent probe.[2] The choice between HPG and AHA may depend on the specific cell type and experimental conditions, as their relative toxicities and incorporation efficiencies can vary.[3] Another alternative is O-propargyl-puromycin (OPP), which is an analog of puromycin (B1679871) that incorporates into the C-terminus of nascent polypeptide chains and terminates translation.[4]
Q4: Is HPG toxic to primary cells?
A4: The toxicity of HPG is cell-type dependent. While some studies in bacteria have shown HPG to be more toxic than AHA, other studies in plant cells have found HPG to be less cytotoxic.[5] Primary cells are generally more sensitive than immortalized cell lines, so it is crucial to optimize the HPG concentration and incubation time for your specific primary cell culture to minimize potential cytotoxic effects.[6]
Q5: Why is it necessary to use methionine-free and serum-free media for HPG labeling?
A5: It is critical to use methionine-free media to maximize the incorporation of HPG into newly synthesized proteins, as endogenous methionine will compete with HPG.[1][2] Serum contains a complex mixture of amino acids, including methionine, and other proteins that can interfere with HPG labeling and increase background signal.[1] Therefore, serum starvation during the HPG incubation period is highly recommended for optimal results.[1]
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from HPG-labeled proteins.
| Potential Cause | Recommended Solution |
| Incomplete removal of unincorporated HPG | Increase the number and duration of wash steps after HPG incubation and before fixation. A protocol for primary mouse hepatocytes suggests increasing wash times to thoroughly remove non-incorporated HPG.[1] |
| Non-specific binding of the fluorescent azide probe | Decrease the concentration of the fluorescent azide probe. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio. |
| Copper-related artifacts | Ensure that the copper catalyst is completely removed by thorough washing after the click reaction. Including a copper chelator like EDTA in the final wash steps can be beneficial. |
| Autofluorescence of primary cells | Include an unstained control (cells not treated with HPG or the fluorescent probe) to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a longer wavelength (e.g., red or far-red) which tends to have less interference from cellular autofluorescence. |
Problem 2: Weak or No Signal
A lack of signal can indicate issues with HPG incorporation or the click reaction itself.
| Potential Cause | Recommended Solution |
| Insufficient HPG incorporation | Optimize the HPG concentration and incubation time. Primary cells may require different conditions than cell lines. Start with a concentration of 50 µM and an incubation time of 1-4 hours, and adjust as needed.[2][7] Ensure that methionine-free and serum-free media are used during the HPG labeling step.[1] |
| Inefficient click reaction | Prepare the click reaction cocktail fresh each time. Ensure that the copper(I) catalyst is not oxidized to the inactive copper(II) state; use a reducing agent like sodium ascorbate.[8] Check the quality and concentration of all click chemistry reagents. |
| Low protein synthesis rate in cells | Primary cells may have a lower basal rate of protein synthesis compared to rapidly dividing cell lines. Consider stimulating the cells if appropriate for your experimental question. |
| Issues with imaging settings | Ensure that the microscope settings (laser power, exposure time, gain) are optimized for detecting the fluorescent signal. |
Problem 3: Punctate or Aggregated Signal
An uneven or punctate signal may be an artifact of the labeling process.
| Potential Cause | Recommended Solution |
| Protein aggregation | High concentrations of HPG or prolonged incubation times may lead to protein aggregation. Try reducing the HPG concentration or the labeling duration. |
| Fixation or permeabilization artifacts | The fixation and permeabilization steps can sometimes cause proteins to redistribute and form aggregates.[9] Test different fixation methods (e.g., methanol (B129727) vs. formaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin) to find the optimal conditions for your cells.[2] |
| Precipitation of the click reaction components | Ensure that all components of the click reaction cocktail are fully dissolved before adding to the cells. |
Data Presentation
Table 1: Recommended HPG Labeling Conditions for Different Cell Types
| Cell Type | HPG Concentration | Incubation Time | Reference |
| Primary Mouse Hepatocytes | 50 µM | 1-4 hours | [1] |
| IMR90 (human fetal lung fibroblast) | 50 µM | 15 min, 30 min, 1 hr | [10] |
| Vero (kidney epithelial cell line) | 0.5 mM | 30 min | [11] |
| General starting recommendation | 50 µM | 1 hour | [7] |
Experimental Protocols
Protocol 1: HPG Labeling of Nascent Proteins in Primary Hepatocytes
This protocol is adapted from a method for visualizing newly synthesized proteins in primary mouse hepatocytes.[1]
Materials:
-
Primary hepatocytes cultured on collagen-coated coverslips
-
Methionine-free DMEM
-
This compound (HPG) stock solution (50 mM in DMSO or water)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Fluorescent azide probe
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Methionine Depletion: Wash the primary hepatocytes once with pre-warmed PBS. Replace the culture medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[2]
-
HPG Labeling: Add HPG stock solution to the methionine-free DMEM to a final concentration of 50 µM. Incubate the cells for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your specific experimental needs.
-
Washing: Remove the HPG-containing medium and wash the cells three times with PBS to remove unincorporated HPG.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[2]
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for one coverslip (in a 24-well plate) includes:
-
PBS: 439 µL
-
Fluorescent azide probe (10 mM stock): 2 µL
-
Copper(II) sulfate (B86663) (50 mM stock): 20 µL
-
Reducing agent (e.g., 500 mM sodium ascorbate, freshly prepared): 40 µL
-
Note: The final concentrations and volumes may need to be optimized.
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Final Wash and Mounting: Wash the cells once with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow for HPG Labeling
Caption: Workflow for metabolic labeling of nascent proteins with HPG.
Troubleshooting Decision Tree for HPG Experiments
Caption: Decision tree for troubleshooting common HPG labeling issues.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
protocol adjustments for L-Homopropargylglycine in different cell lines
Welcome to the technical support center for L-Homopropargylglycine (L-HPG), a methionine analog used for monitoring protein synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-HPG) and how does it work?
A1: this compound (L-HPG) is an amino acid analog of methionine.[1][2][3] It contains an alkyne group that allows it to be incorporated into newly synthesized proteins.[1][2][4] Following incorporation, the alkyne group can be detected via a "click" reaction with an azide-containing fluorescent dye or biotin, enabling the visualization and quantification of protein synthesis.[1][2][4]
Q2: What are the key advantages of using L-HPG over traditional methods like ³⁵S-methionine labeling?
A2: L-HPG offers several advantages, including being non-radioactive, which enhances safety and simplifies disposal. The click chemistry detection method is fast, sensitive, and less toxic to cells compared to radioactive labeling.[5][6][7]
Q3: What type of culture medium should I use for L-HPG labeling?
A3: It is crucial to use methionine-free medium to maximize the incorporation of L-HPG into nascent proteins.[4][5][8] It is recommended to pre-incubate the cells in methionine-free medium for a period (e.g., 10-60 minutes) to deplete intracellular methionine reserves before adding L-HPG.[8][9]
Q4: Can I perform immunostaining after the Click-iT™ reaction?
A4: Yes, immunofluorescence can be performed after the click reaction.[10] However, it is important to choose fluorophores with non-overlapping spectra to avoid signal bleed-through. It is also recommended to optimize the antibody staining protocol independently before combining it with the L-HPG labeling protocol.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | - Excess unbound fluorescent probe.- Non-specific binding of the probe. | - Ensure thorough washing steps after the click reaction.- Use a quenching solution after fixation to reduce background from unreacted aldehydes.[10]- Titrate the concentration of the fluorescent azide (B81097) probe to the lowest effective concentration. |
| Low or No Signal | - Insufficient L-HPG incorporation.- Inefficient click reaction.- Low protein synthesis rate in cells. | - Optimize the L-HPG concentration for your specific cell line (a range of 25-100 µM is a good starting point).[5][9]- Increase the incubation time with L-HPG (e.g., from 30 minutes to 1-2 hours).- Ensure the click reaction cocktail is freshly prepared and all components are added in the correct order.- Use positive controls (e.g., cells treated with a protein synthesis inducer) and negative controls (e.g., cells treated with a protein synthesis inhibitor like cycloheximide).[8] |
| Cell Toxicity or Death | - L-HPG concentration is too high.- Prolonged incubation in methionine-free medium.- Toxicity from the copper catalyst in the click reaction. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of L-HPG for your cell line.- Minimize the duration of methionine starvation.- Use a copper-chelating azide to reduce copper-mediated toxicity.[9] |
| Uneven Staining | - Uneven cell density.- Incomplete removal of media or reagents. | - Ensure a single, even layer of cells is plated.- Aspirate all solutions completely and gently to avoid dislodging cells. |
Experimental Protocols & Data
Recommended L-HPG Labeling Parameters for Different Cell Lines
The optimal concentration of L-HPG and incubation time can vary between cell lines. It is always recommended to perform an initial optimization experiment. The following table summarizes starting recommendations found in the literature.
| Cell Line | L-HPG Concentration (µM) | Incubation Time | Reference |
| IMR90 | 50 | 15 min, 30 min, 1 hr | [8][10] |
| A549 | 50 | 30 min | [5] |
| U-2 OS | 50 | 30 min | [5] |
| Primary Mouse Hepatocytes | 50 | Varies | [4] |
Detailed Experimental Protocol: L-HPG Labeling and Detection
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
1. Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., coverslips in a 35 mm dish) and allow them to adhere and grow to the desired confluency.
2. Methionine Starvation:
-
Gently aspirate the complete medium.
-
Wash the cells once with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).[8]
-
Add pre-warmed methionine-free DMEM and incubate for 10-60 minutes at 37°C.[8][9]
3. L-HPG Labeling:
-
Prepare a working solution of L-HPG in methionine-free DMEM at the desired final concentration (e.g., 50 µM).
-
Remove the starvation medium and add the L-HPG-containing medium to the cells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.[5]
4. Fixation and Permeabilization:
-
Aspirate the L-HPG medium and wash the cells once with DPBS.
-
Fix the cells with 3.7-4% formaldehyde (B43269) in PBS for 15-30 minutes at room temperature.[10][12]
-
Aspirate the fixative and wash twice with DPBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[10][12]
-
Aspirate the permeabilization buffer and wash twice with DPBS.
5. Click-iT™ Reaction:
-
Prepare the Click-iT™ reaction cocktail fresh according to the manufacturer's instructions. A typical reaction cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[10]
6. Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells once with DPBS.
-
(Optional) Stain nuclei with a suitable dye (e.g., Hoechst or DAPI).
-
Mount the coverslips and image using a fluorescence microscope.
Visualized Workflows and Pathways
Caption: A general experimental workflow for L-HPG labeling of nascent proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click-IT™ this compound (HPG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
L-Homopropargylglycine vs. Puromycin: A Comparative Guide to Protein Synthesis Analysis
In the dynamic field of molecular biology and drug development, the accurate measurement of protein synthesis is paramount to understanding cellular physiology and pathology. Two prominent methods have emerged for this purpose: the incorporation of the amino acid analog L-Homopropargylglycine (HPG) and the use of the antibiotic puromycin (B1679871). This guide provides a comprehensive comparison of these two techniques, offering researchers, scientists, and drug development professionals the detailed information necessary to select the most appropriate method for their experimental needs.
At a Glance: HPG vs. Puromycin
| Feature | This compound (HPG) | Puromycin |
| Principle | Metabolic incorporation of a methionine analog into newly synthesized proteins, followed by bio-orthogonal "click" chemistry for detection.[1][2][3][4] | Premature termination of translation by incorporating a tyrosyl-tRNA analog at the C-terminus of nascent polypeptide chains.[5][6][7] |
| Method Name | FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) or similar click chemistry-based assays.[1][8][9] | SUnSET (Surface Sensing of Translation).[10][11][12] |
| Detection | Primarily fluorescence microscopy, flow cytometry, or in-gel fluorescence after reaction with a fluorescent azide (B81097) or alkyne.[13] | Primarily Western blotting using an anti-puromycin antibody.[10][14][15] Also adaptable for immunofluorescence and flow cytometry.[10] |
| Specificity | High, as it is incorporated by the cell's own translational machinery in place of methionine.[1][8] | High for actively translating ribosomes.[6] |
| Cytotoxicity | Generally considered non-toxic at working concentrations, allowing for longer-term studies.[16] | Can be cytotoxic, especially at higher concentrations and with longer exposure times, as it inhibits protein synthesis.[17][18][19] |
| Temporal Resolution | Can detect newly synthesized proteins within minutes of exposure.[20] | Provides a snapshot of translational activity at the time of application.[12][14] |
| In Vivo Use | Feasible for use in whole organisms.[21] | Use in whole animals can be limited by systemic toxicity.[6][10] |
| Requirement for Met-free media | Often requires incubation in methionine-free media to enhance incorporation.[16][13] | Does not require specialized media.[22][23] |
Mechanism of Action
This compound (HPG)
HPG is an analog of the amino acid methionine that contains a terminal alkyne group.[2][3][24] When introduced to cells, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[1][4] The alkyne handle then serves as a target for a highly specific and bio-orthogonal "click" reaction with a fluorescently labeled azide, allowing for the visualization and quantification of nascent proteins.[1][25] This method is often referred to as FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging).[1][8][9]
Puromycin
Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[6][7] It enters the A-site of the ribosome during translation and is incorporated into the C-terminus of the elongating polypeptide chain.[6][12] This incorporation leads to the premature termination of translation, resulting in puromycylated nascent chains.[5][6][7] The level of puromycin incorporation, which can be detected by a specific antibody, reflects the rate of global protein synthesis.[10][14] This technique is commonly known as SUnSET (Surface Sensing of Translation).[10][11][12]
Experimental Protocols
This compound (HPG) Labeling and Detection (FUNCAT)
This protocol is a generalized procedure for labeling newly synthesized proteins with HPG and detecting them via fluorescence microscopy.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components (or equivalent):
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)[16]
-
Reducing agent (e.g., sodium ascorbate)
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture overnight.
-
Methionine Depletion: Wash cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.[13]
-
HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM (concentration may need optimization for different cell types).[16][25] Incubate for the desired labeling period (e.g., 30 minutes to 4 hours).
-
Fixation: Remove the HPG-containing medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.[16] Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Puromycin Labeling and Detection (SUnSET)
This protocol is a generalized procedure for labeling nascent proteins with puromycin and detecting them via Western blotting.
Materials:
-
Puromycin[26]
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-puromycin antibody[10]
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in a multi-well plate to the desired confluency. Treat the cells with experimental conditions as required.
-
Puromycin Labeling: Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL (the optimal concentration should be determined by a kill curve for each cell type).[19] Incubate for a short period (e.g., 10-30 minutes).[12][26]
-
Cell Lysis: Place the plate on ice, remove the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-puromycin antibody (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the bands using an imaging system.[15]
Concluding Remarks
Both this compound and puromycin-based methods offer powerful tools for the analysis of protein synthesis. The choice between them will largely depend on the specific experimental question, the cell type being studied, and the available equipment. HPG, with its lower cytotoxicity and capacity for high-resolution imaging, is well-suited for detailed spatial and temporal studies of protein synthesis. In contrast, the SUnSET method using puromycin provides a rapid and robust way to assess global changes in translation rates, particularly amenable to high-throughput screening via Western blotting. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and apply the most appropriate method to advance their scientific inquiries.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puromycin - Wikipedia [en.wikipedia.org]
- 8. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 20. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. lumiprobe.com [lumiprobe.com]
- 25. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein synthesis analysis [bio-protocol.org]
A Head-to-Head Comparison: L-Homopropargylglycine (HPG) vs. 35S-Methionine for Nascent Protein Analysis
For researchers, scientists, and drug development professionals seeking the optimal method for metabolic labeling of newly synthesized proteins, the choice between traditional radioactive methods and modern bioorthogonal techniques is critical. This guide provides an objective comparison of L-Homopropargylglycine (HPG), a bioorthogonal amino acid, and the conventional 35S-methionine radiolabeling, supported by experimental data and detailed protocols.
The study of nascent proteins is fundamental to understanding cellular processes in both health and disease. For decades, the gold standard for this has been metabolic labeling with 35S-methionine, a radioactive analog of the essential amino acid. However, the emergence of bioorthogonal chemistry has introduced powerful non-radioactive alternatives, with this compound (HPG) at the forefront. This guide will delve into the distinct advantages of HPG labeling, offering a safer, more versatile, and equally sensitive method for proteomic analysis.
Executive Summary: HPG Outperforms in Safety, Versatility, and Biological Compatibility
While 35S-methionine has a long history of utility, it is encumbered by the inherent risks and limitations of radioactivity. HPG, a cell-permeable methionine analog, is incorporated into newly synthesized proteins and subsequently detected through a highly specific and efficient "click chemistry" reaction. This approach not in a safer laboratory environment but also in a broader range of applications, from in-gel fluorescence to mass spectrometry-based proteomics.
Quantitative Data Summary
| Feature | This compound (HPG) Labeling | 35S-Methionine Labeling |
| Detection Method | Click Chemistry (e.g., with fluorescent azides or biotin-azides) | Autoradiography, Phosphorimaging, Scintillation Counting |
| Safety Profile | Non-radioactive, minimal safety precautions required | Radioactive, requires specialized handling, storage, and disposal |
| Versatility | High: amenable to fluorescence microscopy, flow cytometry, in-gel fluorescence, and mass spectrometry | Moderate: primarily used for gel-based analysis and scintillation counting |
| Sensitivity | Comparable to 35S-methionine autoradiography[1] | High |
| Effect on Cell Viability | No detectable effect on cell viability[1] | Can inhibit cell cycle progression, proliferation, and induce apoptosis[2][3] |
| Effect on Protein Synthesis | No significant effect on global protein synthesis rates or protein accumulation[1] | Can potentially perturb normal cellular processes |
| Incorporation Efficiency | High (e.g., 70-80% in E. coli)[4] | Variable, dependent on experimental conditions |
| Workflow Complexity | Multi-step but straightforward (labeling followed by click reaction) | Requires specialized equipment for handling and detection of radioactivity |
Experimental Workflows
This compound (HPG) Labeling and Detection Workflow
The HPG labeling workflow is a two-stage process involving the metabolic incorporation of HPG into nascent proteins, followed by the chemoselective ligation of a reporter molecule via click chemistry.
35S-Methionine Labeling and Detection Workflow
The 35S-methionine workflow involves the direct incorporation of the radioactive amino acid, followed by detection of the emitted beta particles.
Detailed Experimental Protocols
This compound (HPG) Labeling Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.
-
Methionine Depletion: To increase the incorporation of HPG, wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the standard culture medium with methionine-free medium and incubate for 30-60 minutes at 37°C.
-
HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM (this may be optimized for different cell lines). Incubate for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
-
Cell Lysis or Fixation:
-
For Biochemical Analysis: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer).
-
For Imaging: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. A typical cocktail for a single sample includes:
-
Click-iT® reaction buffer
-
Copper sulfate (B86663) (CuSO4)
-
Fluorescent or biotin-azide probe
-
Reaction buffer additive (to reduce copper)
-
-
Incubate the cell lysate or fixed cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Biochemical Analysis: Labeled proteins can be visualized by in-gel fluorescence or, if a biotin-azide was used, enriched using streptavidin beads for subsequent Western blotting or mass spectrometry.
-
Imaging: Wash the cells and mount for fluorescence microscopy.
-
35S-Methionine Labeling Protocol
Caution: This protocol involves the use of radioactive materials and must be performed in a designated radioactive work area with appropriate safety precautions.
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Methionine Depletion: Wash cells twice with pre-warmed methionine-free labeling medium. Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
35S-Methionine Labeling: Add 35S-methionine to the medium at a final concentration of 50 µCi/mL. Incubate for the desired labeling period (e.g., 4 hours).
-
Chase (Optional): To follow the fate of the labeled proteins over time, wash the cells twice with chase medium (standard medium containing an excess of unlabeled methionine). Incubate for the desired chase period.
-
Cell Lysis: Wash cells twice with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Analysis:
-
Separate proteins by SDS-PAGE.
-
Fix the gel (e.g., in 40% methanol, 10% acetic acid).
-
Dry the gel.
-
Expose the dried gel to X-ray film or a phosphorimager screen for autoradiography.
-
Conclusion
For modern proteomics research, this compound offers a superior alternative to 35S-methionine for labeling newly synthesized proteins. Its non-radioactive nature eliminates significant safety concerns and simplifies experimental workflows. The versatility of click chemistry allows for a wide array of detection and analysis methods, from high-resolution imaging to in-depth mass spectrometry-based proteomics. Crucially, experimental evidence indicates that HPG labeling is non-perturbative to cellular physiology, ensuring that the observed results are a true reflection of the underlying biological processes. While 35S-methionine remains a sensitive technique, the compelling advantages of HPG in safety, versatility, and biological compatibility make it the recommended choice for researchers and drug development professionals aiming for high-quality, reliable, and reproducible data in the study of the nascent proteome.
References
- 1. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium [pubmed.ncbi.nlm.nih.gov]
- 3. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-IT™ this compound (HPG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
A Comparative Guide to L-Homopropargylglycine (HPG) Labeling and Mass Spectrometry Validation for Nascent Proteomics
For researchers, scientists, and drug development professionals, the accurate identification and quantification of newly synthesized proteins is crucial for understanding cellular responses to various stimuli and the mechanisms of drug action. Bio-orthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose. This guide provides a detailed comparison of L-Homopropargylglycine (HPG) labeling with its primary alternative, L-Azidohomoalanine (AHA), focusing on their validation by mass spectrometry.
This guide will delve into the experimental workflows, present comparative data on their performance, and provide detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Metabolic Labeling with HPG and AHA
HPG and AHA are amino acid analogs of methionine that can be metabolically incorporated into proteins during active protein synthesis.[1][2] These non-canonical amino acids introduce a bio-orthogonal functional group—an alkyne in HPG and an azide (B81097) in AHA—into the proteome.[1][2] These groups are chemically inert within the cellular environment but can be selectively reacted with complementary tags (e.g., an azide-containing tag for HPG or an alkyne-containing tag for AHA) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[3][4] This allows for the specific attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, enabling the enrichment and subsequent identification of newly synthesized proteins by mass spectrometry.[3][4]
Comparative Analysis: HPG vs. AHA
The choice between HPG and AHA can impact the outcomes of a nascent proteome profiling experiment. Factors such as incorporation efficiency, potential cellular perturbations, and the specific experimental context should be considered.
| Parameter | This compound (HPG) | L-Azidohomoalanine (AHA) | Key Considerations & References |
| Incorporation Efficiency | Incorporation rate is approximately 500 times lower than methionine.[5] In some model systems like E. coli and Arabidopsis, HPG has shown higher incorporation rates than AHA.[6][7] However, in murine models, HPG appeared to be incorporated to a lower extent than AHA.[1] | Incorporation rate is approximately 400 times lower than methionine.[5] Generally considered to have a robust incorporation in various cell types and in vivo models.[1][8] | The relative incorporation efficiency can be context-dependent, varying with the model organism and experimental conditions. Direct comparison in the specific system of interest is recommended. |
| Proteome Coverage | Can enable the identification of a large number of newly synthesized proteins, with the potential for deep proteome coverage following enrichment. | In HeLa cells, a combined BONCAT-pSILAC approach using AHA quantified over 1900 newly synthesized proteins within a 4-hour window.[9] | Both reagents can achieve broad proteome coverage. The depth of coverage is also highly dependent on the downstream enrichment and mass spectrometry workflow. |
| Cellular Perturbation & Toxicity | In Arabidopsis, HPG showed less inhibition of cell growth compared to AHA.[6] However, some studies in E. coli suggest HPG can have a greater impact on bacterial metabolism. | In HeLa cells, AHA labeling was associated with changes in the abundance of numerous proteins.[8] In developing mouse embryos, AHA administration resulted in altered expression of about 10% of proteins.[1][8] However, other studies report minimal effects on physiology and growth at appropriate concentrations.[10] | Both analogs can cause some level of cellular stress, particularly when used at high concentrations or for prolonged periods. It is advisable to determine the optimal, lowest effective concentration for the specific cell type and experimental duration. Methionine depletion prior to labeling, while increasing incorporation, can also induce cellular stress.[11] |
| Click Reaction Kinetics | The alkyne group of incorporated HPG reacts with an azide-bearing reporter tag. | The azide group of incorporated AHA reacts with an alkyne-bearing reporter tag. | The efficiency of the click reaction is a critical step for successful enrichment and detection. |
| Applications | Widely used for nascent protein labeling in various systems, from bacteria to plants and mammalian cells.[4][6][7] | Extensively used in mammalian cell culture and in vivo models for profiling newly synthesized proteins.[1][9][12] | The choice may also be influenced by the availability and cost of the reagents and the specific reporter tags required for the experimental design. |
Experimental Workflows and Signaling Pathways
The general workflow for both HPG and AHA labeling followed by mass spectrometry is similar, involving metabolic labeling, cell lysis, click reaction, enrichment of labeled proteins, and finally, mass spectrometry analysis.
Figure 1. General experimental workflow for nascent proteome analysis using HPG or AHA labeling.
The core of this methodology lies in the bio-orthogonal nature of the incorporated amino acids, which allows for their selective chemical modification without interfering with native cellular processes.
Figure 2. Cellular incorporation and subsequent chemical labeling of HPG or AHA.
Detailed Experimental Protocols
The following are generalized protocols for HPG and AHA labeling in cultured mammalian cells for mass spectrometry analysis. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: this compound (HPG) Labeling
1. Cell Culture and Methionine Depletion:
-
Culture cells to 70-80% confluency.
-
To enhance HPG incorporation, aspirate the growth medium, wash the cells once with warm phosphate-buffered saline (PBS), and then incubate them in pre-warmed methionine-free DMEM for 30-60 minutes at 37°C.[13]
2. HPG Labeling:
-
Prepare a working solution of HPG in methionine-free DMEM. A final concentration of 50 µM is a common starting point, but should be optimized.[11][13]
-
Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.
3. Cell Lysis:
-
After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
4. Click Reaction:
-
To a protein lysate (e.g., 1 mg of total protein), add the following components in order: Biotin-Azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
5. Protein Precipitation and Enrichment:
-
Precipitate the protein to remove excess click chemistry reagents using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry:
-
After the final wash, resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins.
-
Collect the supernatant containing the peptides. The peptides can be further purified and desalted using C18 spin tips before analysis by LC-MS/MS.
Protocol 2: L-Azidohomoalanine (AHA) Labeling
The protocol for AHA labeling is very similar to that for HPG, with the key difference being the use of an alkyne-containing reporter molecule in the click reaction.
1. Cell Culture and Methionine Depletion:
-
Follow the same procedure as for HPG labeling.
2. AHA Labeling:
-
Prepare a working solution of AHA in methionine-free DMEM. A final concentration of 25-50 µM is a common starting point.
-
Remove the starvation medium and add the AHA-containing medium.
-
Incubate for the desired duration (e.g., 1-4 hours) at 37°C.
3. Cell Lysis:
-
Follow the same procedure as for HPG labeling.
4. Click Reaction:
-
To the protein lysate, add the following components: Biotin-Alkyne, TCEP, TBTA, and Copper(II) sulfate.
-
Incubate the reaction for 1-2 hours at room temperature.
5. Protein Precipitation, Enrichment, and Mass Spectrometry:
-
Follow the same procedures for protein precipitation, enrichment using streptavidin beads, on-bead digestion, and LC-MS/MS analysis as described for HPG labeling.
Conclusion
Both this compound and L-Azidohomoalanine are powerful tools for the metabolic labeling and analysis of newly synthesized proteins. The choice between them may depend on the specific biological system and the experimental goals. While AHA is more extensively characterized in mammalian systems, HPG has shown advantages in certain contexts, such as in plant sciences. For any new system, it is recommended to perform pilot experiments to optimize the labeling concentration and duration to maximize incorporation while minimizing cellular perturbation. The subsequent validation by mass spectrometry provides a robust and quantitative readout of the newly synthesized proteome, offering invaluable insights into the dynamic nature of cellular processes.
References
- 1. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
L-Homopropargylglycine (HPG) in Profile: A Comparative Guide to its Incorporation Efficiency
In the expanding world of proteomic research, the ability to track and identify newly synthesized proteins is paramount. Non-canonical amino acids (ncAAs) serve as powerful tools for this purpose, acting as bio-orthogonal handles for downstream labeling and analysis. Among these, L-Homopropargylglycine (HPG) has emerged as a popular choice for metabolic labeling. This guide provides a comprehensive comparison of HPG's incorporation efficiency relative to other commonly used ncAAs, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their studies.
Quantitative Comparison of ncAA Incorporation Efficiency
The efficiency with which an ncAA is incorporated into newly synthesized proteins is a critical factor for the sensitivity and accuracy of subsequent analyses. This efficiency can be influenced by several factors, including the specific ncAA, the expression system, and the inherent competition with its canonical counterpart. The following table summarizes quantitative data on the incorporation efficiency of HPG compared to other ncAAs in various experimental settings.
| Non-canonical Amino Acid (ncAA) | Canonical Amino Acid Counterpart | Expression System | Incorporation Efficiency (%) | Reference |
| This compound (HPG) | Methionine | Auxotrophic E. coli B834 | ~80% | [1] |
| This compound (HPG) | Methionine | Prototrophic E. coli BL-21 | 70-80% | [1][2] |
| L-Azidohomoalanine (AHA) | Methionine | Auxotrophic E. coli B834 | ~50% | [2] |
| L-Azidohomoalanine (AHA) | Methionine | Prototrophic E. coli BL-21 | 30-40% (in MBP-GFP) | [1] |
| photo-Methionine (pMet) | Methionine | Auxotrophic E. coli B834 | 50-70% | [2] |
| L-homoallylglycine (HAG) | Methionine | E. coli DHFR expression | 85% | [3] |
| L-2-amino-6-heptynoic acid (Aha) | Methionine | E. coli DHFR expression | 90-100% | [3] |
Note: Incorporation efficiency can vary depending on the specific protein being expressed and the experimental conditions.
Studies have shown that in E. coli, HPG can achieve a high incorporation rate, reaching up to 80%.[1][2] This is notably higher than L-Azidohomoalanine (AHA) under similar conditions.[1][2] In prototrophic E. coli, while protein expression levels were higher with AHA and photo-Methionine (pMet), HPG demonstrated a significantly higher rate of incorporation.[1] In mammalian systems, while direct quantitative comparisons are less common in the literature, qualitative assessments suggest that HPG is incorporated to a lesser extent than AHA.[4] However, in the plant model Arabidopsis thaliana, HPG-based tagging was found to be more efficient than AHA-based methods.[5] This highlights the importance of considering the experimental organism when selecting an ncAA.
Experimental Methodologies
Accurate quantification of ncAA incorporation is crucial for interpreting experimental results. The two primary methods employed for this purpose are mass spectrometry-based proteomics and fluorescence-based reporter assays.
Mass Spectrometry-Based Quantification of ncAA Incorporation
This method provides a direct and accurate measurement of the extent to which an ncAA has replaced its canonical counterpart in a specific protein or across the proteome.
Protocol:
-
Protein Expression and ncAA Labeling:
-
Culture cells (e.g., E. coli) in a minimal medium.
-
For auxotrophic strains, the medium should be deficient in the canonical amino acid to be replaced (e.g., methionine).
-
Supplement the medium with the desired ncAA (e.g., HPG) at an optimized concentration.
-
Induce protein expression and harvest the cells.
-
-
Protein Extraction and Purification:
-
Lyse the cells to release the total protein content.
-
If a specific protein is being analyzed, purify it using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).
-
-
Protein Digestion:
-
Denature the protein sample using agents like urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides. The incorporation of an ncAA will result in a characteristic mass shift in the peptides containing the substitution.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
Identify peptides containing the ncAA based on the expected mass shift.
-
Quantify the incorporation efficiency by comparing the peak intensities of the ncAA-containing peptides to their canonical counterparts.[6]
-
Fluorescence-Based Reporter Assay for ncAA Incorporation
This method offers a high-throughput approach to assess the relative efficiency of ncAA incorporation by measuring the expression of a reporter protein.
Protocol:
-
Construct Design:
-
Expression System:
-
Co-transform host cells (e.g., yeast or mammalian cells) with the reporter plasmid and a second plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA of interest.[8]
-
-
Cell Culture and ncAA Supplementation:
-
Culture the transformed cells in a medium supplemented with the ncAA.
-
-
Fluorescence Measurement:
-
If the ncAA is successfully incorporated at the stop codon site, translation will continue, leading to the expression of the full-length dual-fluorescent reporter protein.
-
Measure the fluorescence of both reporter proteins using a flow cytometer or a fluorescence plate reader.[8]
-
-
Data Analysis:
Visualizing the Workflow and Mechanism
To better understand the processes involved in comparing ncAA incorporation and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing ncAA incorporation efficiency.
Caption: Mechanism of residue-specific ncAA incorporation for methionine analogs.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality [frontiersin.org]
- 8. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
L-Homopropargylglycine vs. L-Azidohomoalanine: A Comparative Guide to Toxicity in E. coli
For researchers, scientists, and drug development professionals, understanding the potential toxicity of molecular tools is paramount. This guide provides an objective comparison of the toxicity profiles of two commonly used non-canonical amino acids, L-Homopropargylglycine (HPG) and L-azidohomoalanine (AHA), in the model organism Escherichia coli. The information herein is supported by experimental data to facilitate informed decisions in experimental design.
The use of non-canonical amino acids (ncAAs) like HPG and AHA has revolutionized the study of protein synthesis and cellular metabolism through techniques like BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2] These methionine analogues are incorporated into newly synthesized proteins, allowing for their subsequent visualization and analysis. While both have been widely used, recent studies highlight significant differences in their impact on bacterial physiology, with HPG exhibiting markedly higher toxicity to E. coli than AHA.[1][2]
Quantitative Toxicity Data
Experimental data reveals a stark contrast in the concentrations at which HPG and AHA affect the growth of E. coli. HPG demonstrates a significant inhibitory effect at micromolar concentrations, whereas AHA's impact is only observed at much higher, millimolar concentrations.
| Compound | Organism | Metric | Effective Concentration | Reference |
| This compound (HPG) | E. coli | Growth Rate Reduction | >0.35 µM | [1][2] |
| E. coli | No Growth | 5.6 - 90 µM | [1][2] | |
| E. coli | Growth Rate Reduction (in exponential phase) | 90 µM | [1][2] | |
| L-Azidohomoalanine (AHA) | E. coli | Growth Observed | Up to 9 mM | [1][2] |
| E. coli | Growth Rate Reduction (in exponential phase) | 10 mM | [1][2] |
Experimental Protocols
The following is a generalized methodology for assessing the toxicity of HPG and AHA in E. coli, based on published studies.
Acute Toxicity and Growth Inhibition Assay
Objective: To determine the effect of varying concentrations of HPG and AHA on the growth of E. coli.
Materials:
-
E. coli strain (e.g., BL21)
-
Luria-Bertani (LB) medium or M9 minimal medium
-
This compound (HPG) stock solution
-
L-Azidohomoalanine (AHA) stock solution
-
Spectrophotometer (OD600)
-
Incubator shaker (37°C)
-
Sterile culture tubes or microplates
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB or M9 medium and grow overnight at 37°C with shaking.
-
Sub-culturing: The following day, dilute the overnight culture into fresh medium to an optical density (OD600) of approximately 0.05.
-
Compound Addition:
-
For initial growth inhibition: Add HPG or AHA at a range of final concentrations to the freshly diluted cultures. Include a no-compound control.
-
For effects on exponential growth: Allow the sub-cultures to reach the exponential growth phase (OD600 ≈ 0.4-0.6) before adding HPG or AHA at various final concentrations.
-
-
Incubation and Monitoring: Incubate the cultures at 37°C with shaking. Monitor the growth by measuring the OD600 at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Calculate the growth rate for each condition to determine the concentration at which growth is inhibited or reduced.
Metabolic Impact
Beyond growth inhibition, studies have shown that HPG has a more significant impact on the overall metabolome of E. coli compared to AHA.[3] This suggests that HPG may induce broader physiological changes, a critical consideration for experiments where minimal perturbation is desired.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the toxicity of HPG and AHA in E. coli.
References
- 1. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
A Comparative Guide to Non-Canonical Amino Acid Tagging Methods
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized the study of biological systems and opened new avenues for therapeutic development. By introducing unique chemical functionalities, researchers can tag, track, and manipulate proteins with unprecedented precision. This guide provides an objective comparison of the primary non-canonical amino acid tagging (NCAT) methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.
Introduction to Non-Canonical Amino Acid Tagging
Non-canonical amino acid tagging encompasses a suite of techniques that enable the introduction of amino acids beyond the standard 20 into a protein's primary sequence. These ncAAs serve as chemical handles, allowing for subsequent modification with probes for visualization, purification, or functional studies. The two predominant strategies for NCAT are Metabolic Labeling and Genetic Code Expansion .
Metabolic Labeling involves the global replacement of a canonical amino acid with an ncAA analog during protein synthesis. This is often achieved by introducing the ncAA into the cellular environment, where it is recognized by the endogenous translational machinery.
Genetic Code Expansion (GCE) , on the other hand, allows for the site-specific incorporation of an ncAA at a predetermined position in a protein. This is accomplished by repurposing a codon (typically a stop codon) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA.
Comparison of NCAT Methods
The choice between metabolic labeling and genetic code expansion depends on the specific experimental goals, the organism or cell type being studied, and the desired level of control over ncAA incorporation.
Quantitative Performance Metrics
| Feature | Metabolic Labeling (e.g., BONCAT, FUNCAT) | Genetic Code Expansion (GCE) |
| Specificity | Residue-specific (global incorporation at all sites of a specific canonical amino acid) | Site-specific (incorporation at a single, defined codon) |
| Efficiency/Yield | Variable, can be high with optimized conditions (e.g., auxotrophic strains, methionine-free media).[1] HPG generally shows higher incorporation efficiency than AHA in some systems.[2] | Yields can vary significantly depending on the orthogonal pair, ncAA, and expression system. Can range from low to milligram quantities per liter of culture.[3] |
| Fidelity | Can be affected by competition with the canonical amino acid. | High fidelity is achievable with highly orthogonal synthetase/tRNA pairs, but mis-incorporation of canonical amino acids can occur.[4] |
| Toxicity | Some ncAAs (e.g., AHA) can exhibit higher cytotoxicity and impact cell growth more than others (e.g., HPG).[2][5] | Generally low, but overexpression of orthogonal components and the ncAA itself can have cellular effects. |
| Versatility | Excellent for proteome-wide analysis of newly synthesized proteins. | Ideal for studying specific protein functions, structure-function relationships, and introducing unique functionalities at precise locations. |
| Complexity | Relatively straightforward to implement. | More complex, requiring genetic manipulation to introduce the orthogonal machinery and the target gene with the repurposed codon. |
Key Non-Canonical Amino Acids and Bioorthogonal Reactions
The power of NCAT lies in the subsequent bioorthogonal reactions that selectively modify the incorporated ncAA. These reactions are highly specific and do not interfere with native biological processes.
Commonly Used Non-Canonical Amino Acids
| Non-Canonical Amino Acid | Canonical Amino Acid Analog | Bioorthogonal Handle | Notes |
| Azidohomoalanine (AHA) | Methionine | Azide (B81097) | Widely used for metabolic labeling. Can exhibit some cellular toxicity.[2][5] |
| Homopropargylglycine (HPG) | Methionine | Alkyne | Often shows higher incorporation efficiency and lower toxicity compared to AHA.[2] |
| p-Azido-L-phenylalanine (AzF) | Phenylalanine | Azide | Commonly used in GCE for introducing an azide handle. |
| p-Acetyl-L-phenylalanine (AcF) | Phenylalanine | Acetyl (ketone) | Used in GCE for ketone-hydrazine ligation. |
| O-methyl-L-tyrosine (OmeY) | Tyrosine | - | An example of an ncAA used to probe protein structure and function. |
| p-Benzoyl-L-phenylalanine (pBpa) | Phenylalanine | Benzophenone | A photo-crosslinking amino acid used in GCE to study protein-protein interactions. |
Comparison of Bioorthogonal Reactions
| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Notes |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | Lower (Copper toxicity) | High efficiency but the copper catalyst can be toxic to living cells.[6] Ligand development has improved biocompatibility.[7][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., BCN, DIBO) | 10⁻³ - 1 | High | Copper-free and highly biocompatible. Generally slower than CuAAC.[9] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | up to 10⁶ | High | Extremely fast kinetics, making it ideal for in vivo applications where low concentrations are required.[10] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | High | One of the first bioorthogonal reactions. Slower kinetics compared to click chemistry reactions.[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with BONCAT
This protocol describes the general steps for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) in cultured mammalian cells using L-azidohomoalanine (AHA).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE loading buffer
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Methionine Depletion: Aspirate the complete medium, wash cells once with PBS, and then incubate in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.[12]
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-50 µM). The incubation time will depend on the experimental goals and can range from 30 minutes to several hours.
-
Cell Lysis: After labeling, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Click Chemistry Reaction: To the cell lysate, add the alkynyl-biotin probe, CuSO₄, TCEP/sodium ascorbate, and TBTA ligand. Incubate at room temperature for 1-2 hours with gentle agitation.
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated, newly synthesized proteins.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffers to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer. The enriched proteins can then be analyzed by Western blotting or mass spectrometry.
Protocol 2: Site-Specific Incorporation of an ncAA using Genetic Code Expansion
This protocol outlines the general steps for incorporating a non-canonical amino acid at a specific site in a target protein in mammalian cells using amber codon suppression.
Materials:
-
HEK293T cells or other suitable mammalian cell line
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)
-
Plasmid encoding the orthogonal tRNA with a CUA anticodon (tRNAPylCUA)
-
Plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site
-
Transfection reagent
-
Complete cell culture medium
-
Non-canonical amino acid (ncAA) stock solution
-
Cell lysis buffer
-
Antibodies for Western blot analysis
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmids for the orthogonal aaRS, tRNA, and the target gene.
-
Cell Transfection: Co-transfect the mammalian cells with the three plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
ncAA Supplementation: Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium supplemented with the ncAA at an optimized concentration (typically in the low millimolar range).
-
Protein Expression: Culture the cells for 48-72 hours to allow for expression of the full-length protein containing the ncAA.
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer.
-
Analysis of Incorporation: Analyze the cell lysate by Western blotting using an antibody against the protein of interest or an epitope tag. Successful incorporation will result in a band corresponding to the full-length protein, which should be absent or significantly reduced in control cells not supplemented with the ncAA. The efficiency of incorporation can be quantified by comparing the intensity of the full-length protein band to a loading control.[13]
Visualization of Workflows
Metabolic Labeling (BONCAT/FUNCAT) Workflow
Caption: Workflow for metabolic labeling of proteins using BONCAT or FUNCAT.
Genetic Code Expansion (GCE) Workflow
Caption: Workflow for site-specific ncAA incorporation via Genetic Code Expansion.
Conclusion
Both metabolic labeling and genetic code expansion are powerful techniques for non-canonical amino acid tagging, each with its own set of advantages and limitations. Metabolic labeling is a robust method for proteome-wide analysis of protein synthesis, while GCE offers unparalleled precision for site-specific modifications. The choice of ncAA and the subsequent bioorthogonal reaction are also critical considerations that depend on the experimental context, with factors such as reaction kinetics, biocompatibility, and the nature of the desired probe playing a significant role. By carefully considering the information presented in this guide, researchers can make informed decisions to select the most suitable NCAT strategy to advance their scientific investigations.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 6. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inCu-click: DNA-enhanced ligand enables live-cell, intracellular click chemistry reaction with copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Studying Nascent Proteomes: HPG vs. Alternatives in Pathway-Specific Analysis
For researchers, scientists, and drug development professionals, understanding the immediate cellular responses to stimuli is paramount. The nascent proteome, the complete set of newly synthesized proteins, provides a real-time snapshot of cellular activity. L-homopropargylglycine (HPG) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of HPG-based methods with its primary alternatives—puromycin-based techniques and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)—offering the experimental data and protocols necessary to make an informed decision for your research.
How it Works: A Glimpse into Nascent Proteome Labeling
The ability to specifically tag and identify newly made proteins is the cornerstone of nascent proteome analysis. Each method employs a unique strategy to achieve this.
HPG is a bioorthogonal amino acid analog of methionine.[1][2][3] Containing a terminal alkyne group, it is incorporated into proteins during translation.[2][4] This alkyne then serves as a handle for "click chemistry," a highly specific and efficient reaction, allowing for the attachment of a reporter molecule, such as biotin (B1667282) for purification (Bio-Orthogonal Non-Canonical Amino Acid Tagging or BONCAT) or a fluorophore for imaging (Fluorescent Non-Canonical Amino Acid Tagging or FUNCAT).[1][2][3]
Puromycin-based methods utilize a different mechanism. Puromycin (B1679871) is an aminonucleoside antibiotic that mimics the 3' end of an aminoacylated tRNA.[5] Analogs like O-propargyl-puromycin (OPP) are incorporated into the C-terminus of elongating polypeptide chains, leading to their premature release from the ribosome.[5][6] The incorporated OPP, which contains an alkyne group, can then be detected using click chemistry, similar to HPG.[4][5][6]
SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[7][8][9] Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.[10] To study nascent proteins, a "pulse" of heavy amino acids is introduced to cells previously grown in "light" media (pulse-SILAC or pSILAC).[11][12] Newly synthesized proteins will incorporate the heavy amino acids and can be distinguished from the pre-existing "light" proteome by mass spectrometry.[1] The combination of BONCAT with SILAC, known as BONLAC, allows for the enrichment of nascent proteins followed by their precise quantification.[6][13][14]
Head-to-Head Comparison: HPG vs. The Alternatives
Choosing the right method depends on the specific experimental goals, cell type, and desired depth of analysis. The following table summarizes key quantitative and qualitative differences between HPG-based methods, puromycin-based methods, and SILAC.
| Feature | HPG-based (BONCAT/FUNCAT) | Puromycin-based (e.g., OPP-ID) | SILAC-based (pSILAC/BONLAC) |
| Principle of Labeling | Metabolic incorporation of a methionine analog.[1] | C-terminal tagging of nascent polypeptides with a puromycin analog.[5][6] | Metabolic incorporation of stable isotope-labeled amino acids.[7][8] |
| Number of Identified Proteins | Good coverage. | High coverage; reported to identify 1.6x more unique proteins than HPG in a direct comparison.[13] | High coverage, especially when combined with BONCAT (BONLAC); can identify thousands of nascent proteins.[6] |
| Temporal Resolution | High; can be used for short labeling times (minutes to hours).[10] | Very high; rapid labeling of elongating polypeptides.[6] | Lower for traditional SILAC (requires cell divisions for full labeling), but high for pSILAC (minutes to hours).[10][11] |
| Requirement for Special Media | Yes, typically requires methionine-free media for efficient incorporation.[11] | No, can be used in complete media.[6][13] | Yes, requires custom media with heavy amino acids.[10] |
| Potential for Bias | Potential bias against proteins with low methionine content. | Less biased by amino acid composition. Causes premature translation termination, but a wide range of protein sizes can still be identified.[13] | Can be biased by amino acid turnover rates. |
| Toxicity | Generally considered low toxicity, though some studies show HPG can be more toxic than AHA in certain organisms like E. coli.[15][16] | Generally low toxicity at working concentrations.[13] | Non-toxic.[7] |
| Suitability for In Vivo Studies | Challenging due to the need to deplete endogenous methionine.[17] | More suitable for in vivo studies as it doesn't require amino acid depletion.[4] | Challenging and expensive for whole organism labeling. |
| Quantitative Accuracy | Good, especially when combined with SILAC (BONLAC).[13][14] | Good for relative quantification. | Very high, considered the gold standard for quantitative proteomics.[7][8] |
Application in Signaling Pathways: A Focus on mTOR
The study of nascent proteomes is particularly powerful for elucidating the rapid changes that occur in signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, primarily through its control of protein synthesis.[18][19]
When the mTOR pathway is activated, it promotes the translation of specific mRNAs, leading to the synthesis of proteins required for cell growth and proliferation. Using HPG or its alternatives, researchers can specifically label and identify these newly synthesized proteins, providing a direct readout of mTOR activity. For example, treatment of cells with an mTOR inhibitor followed by HPG labeling would reveal a decrease in the synthesis of mTOR target proteins.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key techniques discussed.
HPG-based Nascent Proteome Labeling (BONCAT)
This protocol is adapted from various sources for labeling nascent proteins in cultured cells for subsequent mass spectrometry analysis.[20][21][22][23]
-
Cell Culture and Methionine Depletion:
-
Plate cells to the desired confluency.
-
Wash cells with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes at 37°C to deplete endogenous methionine reserves.
-
-
HPG Labeling:
-
Add HPG to the methionine-free medium to a final concentration of 50 µM (this may need optimization for different cell types).
-
Incubate for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., THPTA).
-
Incubate at room temperature for 1-2 hours.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated nascent proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Puromycin-based Nascent Proteome Labeling (OPP-ID)
This protocol is a summary of the OPP-ID method for labeling and identifying nascent proteins.[5][20][24][25][26]
-
OPP Labeling:
-
Add O-propargyl-puromycin (OPP) directly to the cell culture medium to a final concentration of 20-50 µM.
-
Incubate for the desired labeling period (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Harvest and lyse the cells as described in the HPG-BONCAT protocol.
-
-
Click Chemistry and Purification:
-
Perform the click chemistry reaction with biotin-azide and subsequent streptavidin-based affinity purification as described for HPG-BONCAT.
-
-
Mass Spectrometry:
-
Perform on-bead digestion and LC-MS/MS analysis as described above.
-
SILAC-based Nascent Proteome Labeling (pSILAC/BONLAC)
This protocol outlines the general workflow for a pulse-SILAC (pSILAC) experiment, which can be combined with BONCAT (BONLAC) for enhanced analysis.[10][11][12][13][14][15][27][28]
-
Cell Culture in Light Medium:
-
Culture cells in standard medium containing normal ("light") lysine (B10760008) and arginine.
-
-
Pulse Labeling with Heavy Amino Acids:
-
Replace the light medium with medium containing "heavy" isotope-labeled lysine and arginine.
-
Incubate for the desired pulse duration (e.g., 30 minutes to 24 hours).
-
-
For BONLAC - Co-labeling with HPG/AHA:
-
During the heavy amino acid pulse, also add HPG or AHA to the medium (in methionine-free conditions).
-
-
Cell Harvesting and Lysis:
-
If comparing two conditions (e.g., control vs. treated), harvest and lyse the "light" and "heavy" labeled cells separately, then combine the lysates in a 1:1 ratio based on protein concentration.
-
-
For BONLAC - Enrichment:
-
Perform click chemistry and affinity purification of the HPG/AHA-labeled proteins as described in the BONCAT protocol.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the combined protein lysate (for pSILAC) or the enriched nascent proteins (for BONLAC) with trypsin.
-
Analyze the resulting peptides by LC-MS/MS. The relative abundance of nascent proteins is determined by the ratio of heavy to light peptide signals.
-
Choosing the Right Tool for the Job
The choice between HPG, puromycin-based methods, and SILAC depends on the specific research question.
-
For visualizing nascent protein synthesis with high spatial and temporal resolution, HPG-based FUNCAT and OPP-based fluorescent detection are excellent choices.
-
For identifying the largest number of nascent proteins without the constraint of specialized media, puromycin-based methods like OPP-ID are highly effective.[13]
-
For the most accurate quantification of changes in nascent protein synthesis between different conditions, SILAC-based methods, particularly BONLAC, are the gold standard.[7][13][14]
-
When studying primary cells or in vivo models where altering media composition is challenging, puromycin-based approaches offer a significant advantage.[4][13]
By carefully considering the strengths and weaknesses of each technique, researchers can select the most appropriate method to unravel the dynamic landscape of the nascent proteome and gain deeper insights into the cellular responses that govern health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. BONLAC Technique for de Novo Protein Synthesis [wp.nyu.edu]
- 7. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global analysis of cellular protein translation by pulsed SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BONLAC: A Combinatorial Proteomic Technique to Measure Stimulus-induced Translational Profiles in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combining Data Independent Acquisition With Spike-In SILAC (DIA-SiS) Improves Proteome Coverage and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vectorlabs.com [vectorlabs.com]
- 23. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 24. biorxiv.org [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BONCAT and FUNCAT Techniques for Nascent Protein Analysis
In the dynamic world of proteomics, the ability to specifically label and analyze newly synthesized proteins provides invaluable insights into cellular responses to various stimuli, developmental processes, and disease states. Two powerful techniques, Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), have emerged as indispensable tools for researchers. While both methods share the same initial labeling principle, their downstream applications and the nature of the data they generate are distinct. This guide provides a comprehensive comparison of BONCAT and FUNCAT, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific research questions.
Principle of the Techniques: A Shared Foundation
Both BONCAT and FUNCAT rely on the metabolic incorporation of non-canonical amino acids (ncAAs) into newly synthesized proteins.[1][2][3] The most commonly used ncAAs are azidohomoalanine (AHA) and homopropargylglycine (HPG), which are analogs of methionine.[1][4][5] These ncAAs contain bioorthogonal functional groups—an azide (B81097) in AHA and an alkyne in HPG—that are absent in native biological systems.[2][3] This allows for the specific chemical ligation of probes to these tagged proteins via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4][6]
The divergence between BONCAT and FUNCAT lies in the nature of the probe attached via click chemistry. BONCAT utilizes an affinity tag, typically biotin (B1667282), for the subsequent enrichment and purification of the labeled proteins.[7][8] In contrast, FUNCAT employs a fluorescent dye to enable the direct visualization of newly synthesized proteins within cells and tissues.[1][6][9][10]
Quantitative Data Summary
The choice between BONCAT and FUNCAT often depends on the desired quantitative output. BONCAT, particularly when coupled with quantitative mass spectrometry techniques (termed QBONCAT), provides a robust platform for identifying and quantifying hundreds to thousands of newly synthesized proteins.[11][12][13] FUNCAT, on the other hand, offers a quantitative measure of global or localized protein synthesis based on fluorescence intensity.[6][14]
| Feature | BONCAT | FUNCAT |
| Primary Output | Identification and quantification of individual newly synthesized proteins.[2][15][16] | Visualization and quantification of global and localized protein synthesis.[1][9][17] |
| Detection Method | Mass Spectrometry (LC-MS/MS).[4][18] | Fluorescence Microscopy.[6][10] |
| Quantification | Relative or absolute quantification of protein abundance (e.g., using iTRAQ, SILAC).[11][12] | Measurement of fluorescence intensity.[6] |
| Throughput | High-throughput identification of proteins.[4] | High-throughput imaging and analysis of cells.[14] |
| Spatial Resolution | Subcellular fractionation can provide spatial information.[2] | High spatial resolution at the subcellular level.[1][9] |
| Sensitivity | Can identify low-abundance proteins.[2] | Dependent on fluorophore brightness and microscope sensitivity. |
| Applications | Defining the "translatome," identifying newly secreted proteins, discovering biomarkers.[7][15][19] | Visualizing changes in protein synthesis in response to stimuli, studying local protein synthesis in neurons.[6][9][10] |
Experimental Protocols
The following are generalized protocols for BONCAT and FUNCAT. Specific parameters such as incubation times and reagent concentrations may need to be optimized for different cell types and experimental conditions.
BONCAT Experimental Protocol
-
Metabolic Labeling:
-
Culture cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) at a final concentration of 25-50 µM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction for Biotinylation:
-
To the protein lysate, add the following reagents in order: biotin-alkyne (for AHA-labeled proteins) or biotin-azide (for HPG-labeled proteins), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate (B86663) (CuSO₄).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Affinity Purification of Newly Synthesized Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature to allow binding of biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a buffer containing biotin or by on-bead digestion with trypsin.
-
Prepare the eluted proteins or peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
FUNCAT Experimental Protocol
-
Metabolic Labeling:
-
Follow the same metabolic labeling procedure as in the BONCAT protocol.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction for Fluorescent Labeling:
-
Prepare a click reaction cocktail containing a fluorescent alkyne (for AHA-labeled proteins) or a fluorescent azide (for HPG-labeled proteins), TCEP, TBTA, and CuSO₄ in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
If desired, counterstain nuclei with DAPI or perform immunofluorescence staining for other proteins of interest.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope.
-
Visualizing the Workflows
To further clarify the relationship and distinct pathways of BONCAT and FUNCAT, the following diagrams illustrate their experimental workflows.
Caption: Experimental workflows for BONCAT and FUNCAT techniques.
Caption: Key differences between BONCAT and FUNCAT techniques.
Conclusion
BONCAT and FUNCAT are powerful, complementary techniques that provide unique windows into the dynamic world of protein synthesis. BONCAT excels at providing a comprehensive, quantitative list of newly synthesized proteins, making it ideal for discovery-based proteomics and biomarker identification. FUNCAT, with its ability to visualize nascent proteins with high spatial resolution, is perfectly suited for studying the spatio-temporal dynamics of protein synthesis in response to various cellular events. By understanding the core principles, capabilities, and experimental workflows of each technique, researchers can make an informed decision to select the most appropriate method to address their specific biological questions and advance their research in cellular and molecular biology and drug development.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
- 10. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. jneurosci.org [jneurosci.org]
- 14. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 16. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brandon-russell.com [brandon-russell.com]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of L-Homopropargylglycine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of L-Homopropargylglycine is paramount in a laboratory setting. This guide provides essential information, procedural steps, and a clear workflow for the proper management of this non-canonical amino acid.
This compound (L-HPG) is an amino acid analog widely used in research for monitoring protein synthesis. While its Safety Data Sheet (SDS) indicates it is not classified as hazardous to the environment, proper disposal protocols must be followed to ensure laboratory safety and regulatory compliance.[1] The inherent reactivity of the terminal alkyne in the propargyl group necessitates careful handling and disposal to mitigate any potential chemical hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Potential for chemical reactivity due to the propargyl group. | Avoid mixing with strong oxidizing agents. |
| Solid may cause eye, skin, or respiratory irritation upon direct contact. | Wear appropriate PPE. Handle in a well-ventilated area. |
| Unknown reactivity with other chemical waste streams. | Segregate this compound waste from other chemical waste. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and compliance with institutional and local regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid reagent, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be considered chemical waste.
-
This waste must be segregated from general laboratory trash and other chemical waste streams to prevent unintended reactions.
2. Waste Collection and Labeling:
-
Collect all solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).
-
The label should clearly state "this compound Waste" and include the date of accumulation.
-
Aqueous solutions of this compound should be collected in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste.
3. Consultation with Environmental Health and Safety (EHS):
-
This is a mandatory step. Before final disposal, consult with your institution's Environmental Health and Safety (EHS) office.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an estimate of the quantity of waste to be disposed of.
-
The EHS office will provide specific guidance on the appropriate disposal route based on local and national regulations. They will confirm whether the waste can be treated as non-hazardous or if it requires specialized disposal.
4. Final Disposal:
-
Follow the specific instructions provided by your EHS office for the final disposal of the collected this compound waste. This may involve placing the sealed containers in a designated chemical waste accumulation area for pickup by a certified waste disposal vendor.
-
Do not dispose of solid this compound or its concentrated solutions down the drain or in the regular trash without explicit approval from your EHS office. While the SDS suggests a lack of environmental hazard, the precautionary principle and institutional policies for chemical waste management should always be followed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Homopropargylglycine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Homopropargylglycine (L-HPG), a methionine analog crucial for monitoring protein synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound, while a valuable tool in metabolic labeling, requires careful handling to mitigate potential hazards. Although one source suggests it is not an inhalation hazard under normal use, other safety data sheets indicate it can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Some sources also classify it as a self-reactive substance.[3] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[1][4] Gloves should be inspected before each use and disposed of immediately after contact with the substance.[4] Never reuse disposable gloves.[5]
-
Eye and Face Protection: Tight-sealing safety goggles are mandatory to protect against splashes.[1] For operations with a higher risk of splashing, a face shield worn over safety glasses is recommended.[4]
-
Body Protection: A laboratory coat is required to prevent contamination of personal clothing.[6] For enhanced protection, a Nomex® laboratory coat with cotton clothing underneath is advisable.[4]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dusts may be generated, use a respirator tested and approved under appropriate government standards.[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures involving the solid compound or concentrated solutions.
Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Contaminated clothing should be washed before reuse.[2]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound should be stored at -20°C in a dry, cool, and well-ventilated place.[1][7][8][9][10] Some protocols suggest storage at -80°C for long-term stability of stock solutions.[11][12]
-
Keep the container tightly sealed and protected from moisture and light.[9]
Preparation of Solutions:
-
When preparing solutions, it is recommended to do so immediately before use and to avoid repeated freeze-thaw cycles.[9]
-
If preparing an aqueous stock solution, it may need to be filtered and sterilized.[11]
First-Aid Measures:
-
If inhaled: Move the person to fresh air. Consult a physician if necessary.[1][2]
-
In case of skin contact: Wash off with plenty of soap and water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth with water.[2] Seek medical advice if you feel unwell.[1]
Disposal Plan
The generation of waste should be minimized whenever possible.[1]
-
Chemical Disposal: This material and its container must be disposed of in accordance with all applicable local, regional, and national regulations.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
-
Container Disposal: Empty containers or liners may retain some product residues and should be treated as hazardous waste.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [7][13] |
| Molecular Weight | 127.14 g/mol (free acid) | [7][13] |
| 163.60 g/mol (HCl salt) | [3][8][14] | |
| Purity | >95% (¹H NMR) or ≥97% | [8][9][10][13] |
| Appearance | Off-white to grey or white crystalline solid | [7][8][10][14] |
| Storage Temperature | -20°C (Powder) | [7][8][9][10] |
| -80°C (In solvent for 1 year) | [12] | |
| Solubility | Water, DMSO, DMF | [8][10] |
| PBS (pH 7.2): 10 mg/ml | [14] | |
| H₂O: 60 mg/mL | [12] | |
| DMSO: 100 mg/mL | [12] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound hydrochloride | 98891-36-2 [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wm.edu [wm.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. This compound (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. scbt.com [scbt.com]
- 14. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
